2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone
Description
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Properties
IUPAC Name |
2-chloro-1-(1-ethylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-14-8-10(12(15)7-13)9-5-3-4-6-11(9)14/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMHTYBLNYRIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390364 | |
| Record name | 2-Chloro-1-(1-ethyl-1H-indol-3-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38693-16-2 | |
| Record name | 2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38693-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(1-ethyl-1H-indol-3-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Synthesis Guide: 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone
Executive Summary
This technical guide details the optimized synthesis of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone (CAS: 13412-22-1), a pivotal intermediate in the development of indole-based pharmaceuticals, particularly synthetic cannabinoids and antiviral agents.
The protocol prioritizes a convergent "N-Alkylation First" strategy . Unlike routes that acylate the indole core prior to alkylation, this approach utilizes the enhanced nucleophilicity of 1-ethylindole to facilitate a milder, higher-yielding Friedel-Crafts acylation at the C3 position. This method minimizes the formation of N-acylated byproducts and reduces the handling of lachrymatory intermediates.
Retrosynthetic Analysis & Strategy
The structural dissection of the target molecule reveals two primary disconnections: the C3-Carbonyl bond and the N1-Ethyl bond.
Strategic Logic
-
Path A (Selected): N-alkylation of indole followed by C3-acylation.
-
Why: The ethyl group at N1 acts as a weak electron donor, increasing electron density at C3, thereby accelerating the subsequent electrophilic aromatic substitution (
). It also acts as a protecting group, preventing competitive N-acylation.
-
-
Path B (Discarded): C3-acylation followed by N-alkylation.
-
Why: The electron-withdrawing nature of the acyl group at C3 deactivates the indole ring, making the nitrogen less nucleophilic and requiring harsher conditions for subsequent alkylation.
-
Visualization: Retrosynthetic Pathway
Figure 1: Retrosynthetic disconnection showing the "Alkylation First" strategy.
Experimental Protocol
Phase 1: Synthesis of 1-Ethylindole (Precursor)
Note: If 1-ethylindole is commercially available, skip to Phase 2.
Objective: Selective alkylation of Indole N1.
Reaction Type: Nucleophilic Substitution (
| Parameter | Specification |
| Substrate | Indole (1.0 eq) |
| Alkylating Agent | Ethyl Bromide (1.2 eq) or Ethyl Iodide (1.1 eq) |
| Base | Potassium Hydroxide (KOH) (powdered, 2.0 eq) |
| Solvent | DMSO (Dimethyl sulfoxide) or DMF |
| Temperature | 25°C – 35°C |
| Time | 2 – 4 Hours |
Procedure:
-
Charge a round-bottom flask with Indole and DMSO (5 mL/g of indole). Stir until dissolved.
-
Add powdered KOH in a single portion. The mixture may warm slightly (exothermic).
-
Add Ethyl Bromide dropwise over 20 minutes to control the exotherm.
-
Stir at room temperature. Monitor by TLC (Hexane:EtOAc 9:1).[1] 1-Ethylindole (
) moves higher than Indole ( ). -
Workup: Pour reaction mixture into ice-water (10x volume). Extract with Diethyl Ether (
) or DCM. Wash organics with water (3x) to remove DMSO. Dry over and concentrate. -
Yield: Expect 90-95% as a pale yellow oil.
Phase 2: Friedel-Crafts Acylation (Core Synthesis)
Objective: Regioselective C3-acylation of 1-ethylindole.
Reaction Type: Electrophilic Aromatic Substitution (
| Parameter | Specification |
| Substrate | 1-Ethylindole (1.0 eq) |
| Reagent | Chloroacetyl Chloride (1.2 eq) |
| Catalyst | Aluminum Chloride ( |
| Solvent | Dichloromethane (DCM) (anhydrous) |
| Temperature | 0°C |
| Atmosphere | Nitrogen ( |
Step-by-Step Methodology:
-
System Preparation:
-
Oven-dry a 3-neck round-bottom flask, addition funnel, and reflux condenser.
-
Flush the system with
. -
Safety: Chloroacetyl chloride is a potent lachrymator and toxic. Work exclusively in a fume hood.
-
-
Lewis Acid Suspension:
-
Charge the flask with anhydrous
(1.3 eq) and DCM (10 mL/g substrate). -
Cool the suspension to 0°C using an ice bath.
-
-
Electrophile Formation:
-
Add Chloroacetyl Chloride (1.2 eq) dropwise to the
suspension. -
Observation: The mixture will homogenize slightly as the acylium complex forms. Stir for 10-15 minutes at 0°C.
-
-
Substrate Addition:
-
Dissolve 1-Ethylindole (1.0 eq) in a minimal amount of DCM.
-
Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.
-
Mechanistic Note: Slow addition prevents the formation of di-acylated byproducts or polymerization.
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to Room Temperature (20-25°C) naturally.
-
Stir for 2–3 hours.
-
TLC Monitoring: (Hexane:EtOAc 4:1). The starting material (1-ethylindole) should disappear. The product will appear as a distinct spot with lower
.
-
-
Quenching (Critical):
-
Cool the mixture back to 0°C.
-
Slowly pour the reaction mixture into a beaker of crushed ice/water containing dilute HCl (1M). Caution: Hydrolysis of excess
is vigorous and exothermic.
-
-
Purification:
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer twice with DCM.
-
Wash combined organics with:
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Recrystallization: The crude solid is typically recrystallized from Ethanol or Methanol to yield off-white to tan needles.
-
Visualization: Reaction Workflow
Figure 2: Process flow for the Friedel-Crafts acylation step.
Analytical Characterization
Confirm the identity of This compound using the following spectroscopic markers:
| Technique | Feature | Expected Signal | Interpretation |
| 1H NMR | Indole C2-H | Deshielded singlet characteristic of C2-H next to C3-carbonyl. | |
| 1H NMR | Chloroacetyl | Singlet for | |
| 1H NMR | N-Ethyl ( | Quartet, coupled to methyl. | |
| 1H NMR | N-Ethyl ( | Triplet. | |
| 1H NMR | Aromatic | Indole benzene ring protons. | |
| 1H NMR | Aromatic C4-H | Deshielded doublet/multiplet due to carbonyl anisotropy. | |
| MS (ESI) | Molecular Ion | Characteristic Chlorine isotope pattern (3:1 ratio for M:M+2). |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Dark/Black Tar Formation | Reaction temperature too high or addition too fast. | Maintain strict 0°C during addition. Ensure 1-ethylindole is diluted in DCM before addition. |
| Low Yield | Moisture in | Use fresh, anhydrous |
| Incomplete Conversion | Catalyst deactivation. | Increase |
| Product Hydrolysis | Quenching too warm or basic wash too long. | Keep quench cold ( |
Safety & Compliance
-
Chloroacetyl Chloride: Highly toxic by inhalation and skin contact.[7] Corrosive. Lachrymator. Must be handled in a functioning fume hood.[4]
-
Aluminum Chloride: Reacts violently with water, releasing HCl gas.[2] Quench carefully.
-
Waste Disposal: Halogenated organic waste. Aqueous layers contain Aluminum salts and must be treated according to local environmental regulations.
References
-
Okauchi, T., et al. (2000).[8] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters, 2(10), 1485-1487. Link
- Ottoni, O., et al. (2006). "Acylation of Indole under Friedel-Crafts Conditions: An Improved Protocol." Tetrahedron, 62(12), 2757-2762.
-
BenchChem. (2025).[9][10] "Application Notes and Protocols for Friedel-Crafts Acylation of Indoles." Link
-
Wang, Y., et al. (2015).[5] "Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole." IUCrData, 1, x160058. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. lobachemie.com [lobachemie.com]
- 8. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone mechanism of formation
Topic: 2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone: Mechanism of Formation and Synthetic Protocol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists
Executive Summary
This compound (often referred to as 1-ethyl-3-(chloroacetyl)indole ) is a critical synthetic intermediate in the development of indole-based pharmaceuticals and receptor agonists. Functionalization at the C3 position of the indole core is a pivotal step in constructing aminoalkyl-indole scaffolds found in various therapeutic agents.
This guide details the mechanistic formation of this compound via Friedel-Crafts acylation , providing a robust experimental protocol, impurity profiling, and safety considerations for laboratory-scale synthesis.
Chemical Foundation & Retrosynthesis
Target Molecule Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₂ClNO
-
Key Structural Features:
-
Indole Core: Electron-rich aromatic system.
-
N-Ethyl Group: Increases lipophilicity and prevents N-acylation side reactions.
- -Chloroacetyl Moiety: A highly reactive electrophile suitable for subsequent nucleophilic substitutions (e.g., with amines to form amino-ketones).
-
Retrosynthetic Analysis
The most direct and regioselective route to the target is the C3-acylation of a pre-alkylated indole.
-
Disconnection: C3–Carbonyl bond.
-
Synthons:
-
Nucleophile: 1-Ethylindole (activated aromatic ring).
-
Electrophile: Chloroacetyl cation equivalent (derived from chloroacetyl chloride).
-
Mechanism of Formation (The Core)
The formation proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The indole ring is exceptionally electron-rich, with the C3 position being the most nucleophilic site due to the contribution of the nitrogen lone pair to the aromatic sextet.
Step-by-Step Mechanism
-
Activation of Electrophile: The Lewis acid catalyst (Aluminum Chloride,
) coordinates with the chlorine atom of chloroacetyl chloride. This weakens the C–Cl bond, generating a highly electrophilic acylium-like complex or a discrete acylium ion. -
Nucleophilic Attack (C3-Selectivity): The
-electrons of the indole C2–C3 double bond attack the electrophilic carbonyl carbon. This step is regioselective for C3 because the resulting cation (sigma complex) is stabilized by resonance with the nitrogen lone pair, preserving the aromaticity of the benzene ring portion of the indole. -
Formation of the Sigma Complex (Wheland Intermediate): The intermediate is a non-aromatic cation where the positive charge is delocalized onto the nitrogen atom (iminium ion character).
-
Re-aromatization: A base (typically the tetrachloroaluminate anion,
) abstracts the proton from the C3 position. The C2–C3 double bond is reformed, restoring aromaticity and yielding the ketone-Lewis acid complex. -
Product Release (Hydrolysis): The resulting product is complexed with aluminum species through the carbonyl oxygen. An aqueous acidic quench breaks this complex, liberating the free ketone.
Mechanistic Visualization
Caption: Logical flow of the Friedel-Crafts acylation mechanism for 1-ethylindole.
Synthetic Protocol
Scale: 10 mmol (adaptable) Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Note |
| 1-Ethylindole | 1.0 | Substrate | Pre-dried if possible. |
| Chloroacetyl Chloride | 1.2 – 1.5 | Electrophile | Toxic, lachrymator. Excess ensures conversion. |
| Aluminum Chloride ( | 1.5 – 2.0 | Catalyst | Anhydrous required. Stoichiometric amount needed due to product complexation. |
| DCM | N/A | Solvent | Anhydrous. |
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Catalyst Suspension: Charge the flask with anhydrous
(20 mmol, 2.67 g) and anhydrous DCM (20 mL). Cool the suspension to 0°C using an ice bath. -
Electrophile Addition: Add chloroacetyl chloride (15 mmol, 1.2 mL) dropwise to the suspension. Stir for 15 minutes at 0°C. The mixture may turn yellow/orange as the acylium complex forms.
-
Substrate Addition: Dissolve 1-ethylindole (10 mmol, ~1.45 g) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 20–30 minutes, maintaining the temperature below 5°C. Note: The reaction is exothermic.
-
Reaction Phase: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress by TLC (System: Hexane/EtOAc 4:1) or LC-MS.
-
Quenching (Critical): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated HCl (10 mL). Caution: Vigorous evolution of HCl gas.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Wash combined organics with saturated
(to remove acid traces) and brine. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude solid is typically recrystallized from ethanol or purified via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).
Process Chemistry & Optimization
Regioselectivity Control
-
C3 vs. C2: C3 acylation is kinetically favored. Lower temperatures (0°C to RT) favor the C3 product. High temperatures or thermodynamic conditions can lead to rearrangement to the C2 position, although this is rare with acyl groups compared to alkyl groups.
-
N-Acylation: Since the nitrogen is ethylated, N-acylation is blocked. If using free indole, N-acylation is a competing reversible reaction.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Moisture in | Use fresh anhydrous |
| Emulsion during workup | Aluminum salts precipitation. | Ensure acidic quench (HCl) is sufficient to solubilize Al salts; use Rochelle's salt if necessary. |
| Dark/Tarred Product | Polymerization of indole. | Maintain strict temperature control (<5°C during addition); avoid large excess of Lewis acid. |
Safety & Impurity Profile
Hazard Identification
-
Chloroacetyl Chloride: Extremely toxic by inhalation, corrosive, and a potent lachrymator. Handle only in a functioning fume hood.
-
Aluminum Chloride: Reacts violently with water to release HCl gas. Quench carefully.
-
1-Ethylindole: Potential irritant.
Impurity Profile
-
Hydrolysis Product: 1-Ethylindole-3-carboxylic acid (formed if the chloroacetyl group hydrolyzes under strongly basic/acidic workup, though rare under mild conditions).
-
Dimerization: Acid-catalyzed dimerization of the indole starting material (colored impurities).
-
C2-Isomer: 2-chloro-1-(1-ethyl-1H-indol-2-yl)ethanone (Trace, usually <2%).
-
De-alkylation: Loss of the ethyl group is unlikely under these Friedel-Crafts conditions but possible under extreme Lewis acid forcing conditions.
References
-
Friedel-Crafts Acylation of Indoles
-
Mechanism and General Protocol: Ottoni, O., et al. "Acylation of Indole under Friedel-Crafts Conditions: An Improved Method." Organic Letters, 2001.
-
- Indole Chemistry & Regioselectivity: C3 vs C2 Selectivity: Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1996. (Standard Reference Text).
-
Synthesis of 3-Acylindoles
-
Methodology for N-substituted indoles: Zhang, L., et al. "Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole." Asian Journal of Chemistry, 2013.
-
-
Characterization Data (Analogous Compounds)
-
Spectral Data for 3-(Chloroacetyl)indoles: Cayman Chemical Product Data, "2-(2-Chlorophenyl)-1-(1H-indol-3-yl)ethanone" (Structural analog reference).
-
Sources
Technical Guide: 2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone
This technical guide details the physicochemical profile, synthetic architecture, and experimental handling of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone , a critical electrophilic scaffold in medicinal chemistry.
Executive Summary
This compound is a functionalized indole derivative characterized by an electrophilic
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| Chemical Name | This compound |
| Common Synonyms | 1-Ethyl-3-(chloroacetyl)indole; 1-Ethyl-3-(2-chloroacetyl)indole |
| CAS Number | Not Widely Listed (Research Intermediate)* |
| Parent CAS | 28755-03-5 (N-H analog: 3-Chloroacetylindole) |
| Precursor CAS | 15477-05-1 (1-Ethylindole) |
| Molecular Formula | |
| Molecular Weight | 221.68 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystals) |
| Solubility | Soluble in DCM, CHCl |
| Reactivity Class |
*Note: While the N-H parent and N-pentyl analogs have distinct CAS numbers in public registries, the N-ethyl variant is often synthesized in situ or classified under general N-alkyl-3-acylindoles in patent literature.
Synthetic Architecture
The synthesis of this compound relies on Friedel-Crafts Acylation . This pathway is preferred over N-alkylation of the pre-acylated indole due to the higher regioselectivity and cleaner workup of the 1-ethylindole precursor.
Reaction Mechanism
The reaction involves the electrophilic attack of the acylium ion (generated from chloroacetyl chloride and a Lewis acid) at the electron-rich C3 position of the indole ring. The N-ethyl group increases the electron density of the indole ring (via inductive effect), potentially accelerating the reaction compared to the N-H parent.
Synthesis Workflow Diagram
Figure 1: Friedel-Crafts acylation workflow for the synthesis of the target molecule.
Detailed Experimental Protocol
Safety Warning: Chloroacetyl chloride is a potent lachrymator and corrosive. All operations must be performed in a fume hood.
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-ethylindole (10 mmol, 1.45 g) in anhydrous Dichloromethane (DCM) (50 mL).
-
Acylation: Cool the solution to 0°C using an ice bath. Add Chloroacetyl chloride (12 mmol, 0.95 mL) dropwise over 10 minutes.
-
Catalysis: Carefully add anhydrous Aluminum Chloride (
) (15 mmol, 2.0 g) in small portions. Note: Evolution of HCl gas will occur. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The product typically appears as a lower Rf spot compared to the indole.
-
Workup: Pour the reaction mixture slowly onto 100 g of crushed ice/water. Extract with DCM (3 x 30 mL).
-
Purification: Wash the organic layer with saturated
(to remove acid traces) and brine. Dry over anhydrous . Evaporate the solvent in vacuo. -
Crystallization: Recrystallize the crude solid from Ethanol or MeOH to yield the pure product.
Reactivity & Functionalization
The
Key Transformations
-
Amination: Reaction with primary or secondary amines yields
-amino ketones, precursors to tryptamines (via reduction). -
Thiol Alkylation: Reaction with thiols generates sulfide derivatives.
-
Reduction: The ketone can be reduced to an alcohol (using
) or completely to the methylene group (using or Wolff-Kishner conditions) to form alkyl-indoles.
Divergent Synthesis Diagram
Figure 2: Divergent synthetic pathways utilizing the electrophilic chloroketone core.
Application in Drug Design
The 1-ethyl-3-chloroacetylindole scaffold is chemically significant in two primary domains:
-
Kinase Inhibition: Analogs of 3-CAI (3-chloroacetylindole) have demonstrated activity as allosteric AKT inhibitors [1].[1] The N-ethyl substitution increases lipophilicity (
), potentially enhancing membrane permeability compared to the N-H parent. -
Tryptamine Synthesis: It is a direct precursor to N,N-disubstituted-1-ethyltryptamines. By reacting with an amine (e.g., pyrrolidine, dimethylamine) followed by reduction of the ketone (using
), researchers can access a library of 1-ethyltryptamines for receptor binding studies.
Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: Like most
-haloketones, this compound is likely a potent lachrymator (tear gas agent) and skin sensitizer. -
Containment: Handle only in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium hydroxide to hydrolyze the alkylating chloroacetyl group before disposal.
References
-
Kim, D. J., et al. (2011). "(3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo."[1] Cancer Prevention Research.[1]
-
Cayman Chemical. "3-chloroacetyl Indole Product Information." (Data on the N-H parent analog).
-
Ottoni, O., et al. (2006). "Acylation of Indole under Friedel-Crafts Conditions." Organic Letters. (Methodology grounding).
-
PubChem. "1-Ethylindole (Precursor Data)."
Sources
A Comprehensive Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone
Executive Summary: This document provides an in-depth technical analysis of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone, a versatile synthetic intermediate. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The addition of a reactive α-chloro-ketone moiety at the C3 position creates a valuable building block for the synthesis of diverse compound libraries. This guide details the logical synthesis of the title compound via a two-step process involving N-ethylation and subsequent Friedel-Crafts acylation. It provides a thorough elucidation of its molecular structure through predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. Furthermore, this whitepaper discusses the causality behind the selected synthetic methodologies and the potential applications of this molecule in drug discovery and development.
Introduction
The Indole Scaffold in Medicinal Chemistry
The indole nucleus is a cornerstone of heterocyclic chemistry and a recurring motif in a vast array of natural products and pharmaceuticals.[2] Its unique electronic properties and its structural resemblance to the amino acid tryptophan allow it to interact with a wide range of biological targets.[2] Consequently, indole derivatives have been developed as potent agents for various diseases, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral activities, among others.[2][3][4][5]
The α-Haloketone Moiety: A Versatile Synthetic Handle
α-Haloketones are highly valuable intermediates in organic synthesis due to their dual reactivity.[6] The carbonyl group can undergo typical ketone reactions, while the adjacent carbon-halogen bond is susceptible to nucleophilic substitution. This functionality allows for the facile introduction of various chemical groups, making compounds like this compound ideal starting points for constructing libraries of complex indole derivatives for structure-activity relationship (SAR) studies.
Scope of the Guide
This guide serves as a comprehensive resource for researchers and drug development professionals. It outlines a robust synthetic pathway to this compound, explains the underlying reaction mechanisms, and provides a detailed framework for its structural confirmation using modern spectroscopic techniques.
Synthesis and Mechanism
The synthesis of the title compound is logically approached through a two-step sequence starting from commercially available 1H-indole. The overall workflow involves the protection and activation of the indole nitrogen via ethylation, followed by a regioselective C3-acylation.
Caption: High-level workflow for the synthesis of the target compound.
Step 1: Synthesis of 1-Ethyl-1H-indole
The first step involves the alkylation of the indole nitrogen. The indole N-H proton is weakly acidic and can be deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium salt. This highly nucleophilic anion readily reacts with an alkyl halide, like iodoethane, via an SN2 reaction to yield the N-alkylated product.
Experimental Protocol: N-Ethylation
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., Argon), add a solution of 1H-indole (1.0 equivalent) in DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add iodoethane (1.1 equivalents) dropwise.
-
Let the reaction proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-ethyl-1H-indole.
Step 2: Friedel-Crafts Acylation of 1-Ethyl-1H-indole
This key step introduces the chloroacetyl group at the C3 position of the indole ring. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[7][8] A Lewis acid, typically aluminum chloride (AlCl₃), activates the chloroacetyl chloride by coordinating to the carbonyl oxygen and the chlorine atom, generating a highly electrophilic acylium ion or a related reactive complex.[7][9] The electron-rich indole ring then attacks this electrophile. The C3 position is the most nucleophilic and sterically accessible site, leading to highly regioselective acylation.[9]
Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
-
In a flame-dried flask under an inert atmosphere, dissolve 1-ethyl-1H-indole (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise, ensuring the temperature remains low.
-
To this mixture, add a solution of chloroacetyl chloride (1.1 equivalents) in DCM dropwise. A stoichiometric amount of Lewis acid is required because the product ketone can form a complex with AlCl₃.[7]
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to yield this compound.
Molecular Structure Elucidation
The confirmation of the molecular structure is achieved by a combination of spectroscopic methods. The following data represent the expected spectral characteristics based on the analysis of structurally similar compounds.[10][11][12]
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₂ClNO |
| Molecular Weight | 221.68 g/mol |
| Appearance | Expected to be a solid at room temperature |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts, δ in ppm):
| Assignment | δ (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Indole H-2 | ~8.2 | s | 1H | Deshielded by adjacent N and C=O group |
| Indole H-4 | ~8.1 | d | 1H | Aromatic proton adjacent to C=O |
| Indole H-5, H-6, H-7 | ~7.2-7.4 | m | 3H | Aromatic protons |
| -CH₂Cl | ~4.7 | s | 2H | Methylene protons adjacent to C=O and Cl |
| N-CH₂CH₃ | ~4.2 | q | 2H | Methylene protons of the ethyl group |
| N-CH₂CH₃ | ~1.5 | t | 3H | Methyl protons of the ethyl group |
¹³C NMR (Expected Chemical Shifts, δ in ppm):
| Assignment | δ (ppm) | Notes |
|---|---|---|
| C=O | ~185 | Carbonyl carbon |
| Indole C-7a | ~137 | Aromatic quaternary carbon |
| Indole C-2 | ~135 | Aromatic CH |
| Indole C-3a | ~127 | Aromatic quaternary carbon |
| Indole C-4, C-5, C-6, C-7 | ~122-125 | Aromatic CH carbons |
| Indole C-3 | ~115 | Acylated carbon, shifted downfield |
| -CH₂Cl | ~46 | Aliphatic carbon attached to chlorine |
| N-CH₂CH₃ | ~42 | Aliphatic carbon attached to nitrogen |
| N-CH₂CH₃ | ~15 | Aliphatic methyl carbon |
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and elemental composition.
Expected Data (Electron Ionization, EI-MS):
| m/z Value | Assignment | Notes |
|---|---|---|
| 221/223 | [M]⁺ | Molecular ion peak. The characteristic ~3:1 ratio of the M and M+2 peaks confirms the presence of one chlorine atom. |
| 172 | [M - •CH₂Cl]⁺ | Loss of the chloromethyl radical. |
| 144 | [M - CO - •CH₂Cl]⁺ | Subsequent loss of carbon monoxide. |
| 130 | [C₉H₈N]⁺ | Indole fragment after cleavage of the side chain. |
Caption: A plausible fragmentation pathway for the title compound in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
Expected Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3100-3000 | C-H (Aromatic) | Stretch |
| ~2980-2850 | C-H (Aliphatic) | Stretch |
| ~1650 | C=O (Ketone) | Stretch (strong) |
| ~1600, ~1470 | C=C (Aromatic) | Stretch |
| ~750 | C-Cl | Stretch |
Applications in Drug Discovery
This compound is not an end-product but a strategic starting material. Its true value lies in its potential for elaboration into more complex molecules with therapeutic potential. The α-chloro-ketone is a powerful electrophilic site that can react with a wide range of nucleophiles (amines, thiols, alcohols, etc.) to rapidly generate a diverse library of substituted indole-3-ethanone derivatives.
This approach is highly relevant in modern drug discovery, where related indole-3-glyoxylamide structures have shown significant promise as:
-
Antiprion Agents: Certain derivatives have demonstrated the ability to clear scrapie in cell line models of prion disease.[13]
-
Tubulin Polymerization Inhibitors: Modification of the indole-3-glyoxylamide scaffold has led to potent anticancer agents that inhibit tubulin polymerization, a key process in cell division.[14]
-
Anti-inflammatory and Analgesic Agents: The indole core is present in many non-steroidal anti-inflammatory drugs (NSAIDs), and novel derivatives are continually explored for these properties.[4][5]
By leveraging the reactivity of the title compound, researchers can efficiently synthesize and screen novel chemical entities based on the privileged indole scaffold.
Conclusion
This compound is a well-defined molecular entity whose structure can be reliably synthesized and characterized. The synthetic route, employing N-ethylation followed by a regioselective Friedel-Crafts acylation, is robust and based on well-understood chemical principles. Its structure can be unequivocally confirmed through a combination of NMR, MS, and IR spectroscopy. As a versatile chemical intermediate, it provides an excellent platform for the development of novel indole-based compounds, particularly for screening in anticancer, neurodegenerative, and anti-inflammatory drug discovery programs. This guide provides the foundational knowledge required for the synthesis, analysis, and strategic utilization of this valuable molecule.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Indole-3-Glyoxylamides.
-
Thompson, M. J., et al. (2009). Design, Synthesis, and Structure−Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Selected drug molecules containing indole‐3‐yl‐glyoxylamides scaffolds...[Link]
-
Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). PMC. [Link]
-
An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2007). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. PubMed. [Link]
- BenchChem. (2025).
-
Supporting information - The Royal Society of Chemistry. (n.d.). [Link]
-
Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. (2011). PMC. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. (n.d.). Organic Letters. [Link]
-
Kumar, A., et al. (2023). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Bentham Science Publishers. [Link]
-
Request PDF. (2025). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. [Link]
-
Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. (2012). SciSpace. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (n.d.). PMC. [Link]
-
NIST WebBook. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. [Link]
-
NIST WebBook. (n.d.). Ethanone, 1-(1H-indol-3-yl)- IR Spectrum. [Link]
Sources
- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Buy 2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone (EVT-13289057) [evitachem.com]
- 12. Ethanone, 1-(1H-indol-3-yl)- [webbook.nist.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Safety and Handling of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone
Technical Guidance for Research & Development
Executive Technical Summary
Compound: 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone
CAS: 13523-93-8
Class:
This guide defines the operational standards for handling this compound. As an
Critical "Do Not" Rules:
-
DO NOT handle on an open bench. This substance is a severe lachrymator; dust or vapor escape will evacuate the laboratory.
-
DO NOT use single-layer latex gloves. The lipophilic ethyl-indole moiety facilitates rapid permeation.
-
DO NOT store in basic conditions.[1] It is susceptible to dimerization and Favorskii-type rearrangements, leading to pressure buildup or uncontrolled decomposition.
Chemical Profile & Mechanism of Toxicity[2]
Structural Reactivity
The molecule features an electron-deficient methylene group (
-
Leaving Group: Chloride (
) -
Target: Nucleophiles (
), specifically thiols ( ) and amines ( ) in biological systems.
Mechanism of Action (Toxicity)
The primary toxicity stems from
Figure 1: Mechanism of cysteine alkylation leading to physiological toxicity.
Operational Safety Framework (Defense in Depth)
Hazard Classification (GHS)
| Hazard Class | Code | Statement |
| Skin Corr./Irrit. | H314 | Causes severe skin burns and eye damage. |
| Eye Damage | H318 | Causes serious eye damage.[2] |
| Sensitization | H317 | May cause an allergic skin reaction.[3] |
| Acute Tox. | H302 | Harmful if swallowed.[2][4][5] |
Engineering Controls
-
Primary Containment: All manipulation of the solid (weighing, transfer) must occur inside a Chemical Fume Hood (Face velocity > 100 fpm) or a Glovebox .
-
Static Control: Use an ionizing bar or anti-static gun during weighing. The powder is often electrostatic; "flying" dust is a major contamination vector.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact due to the compound's lipophilicity.
-
Hands (Layered):
-
Inner: Nitrile (4 mil).
-
Outer:Silver Shield / Laminate (EVOH) or Heavyweight Nitrile (>8 mil).
-
Rationale: Laminate films provide >480 min breakthrough time for chlorinated ketones.
-
-
Respiratory: If outside a hood (Emergency only), use a Full-Face Respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/Particulate).
-
Body: Tyvek lab coat or chemically resistant apron.
Validated Handling Protocols
Weighing & Solubilization
-
Causality: The solid phase presents the highest inhalation risk. Once in solution, vapor pressure is reduced, but skin absorption risk remains.
Protocol:
-
Pre-weigh the receiving solvent (e.g., DCM, THF) in a tared vial before adding the solid.
-
Place the balance inside the fume hood.
-
Transfer the solid using a disposable spatula.
-
Immediately dissolve the solid. Do not leave the dry powder exposed in the weighing boat.
-
Wipe down the balance area with a 10% Sodium Thiosulfate solution (see Section 5) immediately after use.
Reaction Monitoring
-
Standard: Do not rely solely on visual cues.
-
Method: Thin Layer Chromatography (TLC) or LC-MS.
-
Self-Validation: The disappearance of the starting material (CAS 13523-93-8) must be confirmed before workup. Residual alkylating agent in the workup phase is a common cause of exposure.
Decontamination & Quenching System
This protocol utilizes a nucleophilic quench to convert the toxic alkyl chloride into a benign, water-soluble thioether or amine.
The "Self-Validating" Quench Protocol
Reagent: Aqueous Sodium Thiosulfate (
Step-by-Step Destruction:
-
Preparation: Prepare a 10% w/v solution of Sodium Thiosulfate in water.
-
Application: Add the thiosulfate solution to the reaction waste or contaminated glassware.
-
Agitation: Stir or soak for at least 30 minutes. The thiosulfate anion (
) attacks the -carbon, displacing the chloride. -
Validation (The Check): Spot the quenched mixture on a TLC plate alongside the reference standard.
-
Pass: No spot visible at the reference Rf.
-
Fail: Reference spot persists -> Add more thiosulfate and extend time.
-
-
Disposal: Once validated, the mixture can be disposed of as standard halogenated organic waste.
Figure 2: Workflow for the chemical destruction of the alkylating agent.
Emergency Response
Ocular Exposure (Critical)
-
Immediate Action: Flush with water or saline for 15 minutes minimum .
-
Advanced Aid: If available, use Diphoterine® . It is an amphoteric chelating agent specifically designed to arrest chemical burns from alkylating agents and acids.
-
Medical: Seek ophthalmological evaluation immediately. Corneal opacity can develop hours after exposure.
Skin Contact[3][6][7]
-
Action: Drench with water.[2][3][4] Remove contaminated clothing under the shower to prevent dragging the chemical across the face/eyes.
-
Treatment: Wash with soap and water.[4][6] Do not use ethanol (enhances absorption).
Spills (Solid)
-
Evacuate the immediate area.
-
Don Full PPE (Double gloves, Tyvek, Respirator).
-
Cover the spill with wet paper towels (soaked in 10% Thiosulfate) to prevent dust generation.
-
Scoop up the wet slurry and place it in a waste container.
-
Wipe the surface 3x with Thiosulfate solution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11434316, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA).
-Chloroacetophenone (CN). (Structural analog toxicity data). Retrieved from [Link] -
Bessis, P. et al. Diphoterine for Alkali and Acid Burns. Prehospital Emergency Care. (Evidence for amphoteric washing agents).[7]
- Lunn, G. & Sansone, E.B.Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
Sources
Methodological & Application
Synthesis of heterocyclic compounds from 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone
Application Note: Strategic Synthesis of Bioactive Heterocycles from 2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone
Executive Summary
This application note details the synthetic utility of This compound (hereafter referred to as Compound A ). This scaffold represents a privileged pharmacophore, combining the lipophilic, bioactive N-ethylindole moiety with a highly reactive
The
Precursor Synthesis: The Foundation
Before accessing the heterocyclic library, the core scaffold must be synthesized with high purity. While 3-(chloroacetyl)indole is commercially available, the N-ethyl variant is best synthesized in-house to ensure fresh reactivity and cost-efficiency.[1]
Synthetic Strategy
The optimal route involves the Friedel-Crafts acylation of 1-ethylindole .[1] Blocking the nitrogen (N1) with an ethyl group prior to acylation is crucial. It prevents competitive N-acylation and directs the electrophilic attack exclusively to the electron-rich C3 position.[1]
Reaction Scheme:
Protocol 1: Synthesis of Compound A
-
Reagents: 1-Ethylindole (10 mmol), Chloroacetyl chloride (12 mmol), Anhydrous Aluminum Chloride (
, 15 mmol), Dichloromethane (DCM, anhydrous). -
Safety Note: Chloroacetyl chloride is a potent lachrymator and corrosive.[1] Work in a fume hood.
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen.[1]
-
Solvation: Dissolve 1-ethylindole (1.45 g, 10 mmol) in 20 mL anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Add anhydrous
(2.0 g, 15 mmol) portion-wise over 5 minutes. The solution may darken. -
Acylation: Dissolve chloroacetyl chloride (1.35 g, 12 mmol) in 5 mL DCM. Add this solution dropwise via the addition funnel over 15 minutes, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Quench: Pour the reaction mixture carefully onto 100 g of crushed ice/HCl mixture.
-
Extraction: Extract with DCM (
mL). Wash combined organics with saturated and brine. Dry over .[1] -
Purification: Concentrate in vacuo. Recrystallize the solid from Ethanol/Hexane to yield Compound A as off-white needles.[1]
Yield Expectation: 75–85%
Key Characterization:
Workflow A: Hantzsch Thiazole Synthesis
The reaction of Compound A with thiourea or thioamides is the gold standard for generating thiazole-linked indoles.[1] This pathway exploits the bifunctional nature of the
Mechanism
-
S-Alkylation: The sulfur atom of thiourea attacks the
carbon ( ), displacing chloride.[1] -
Cyclization: The amino group attacks the carbonyl carbon.
-
Dehydration: Loss of water drives aromatization to form the thiazole ring.[1]
Protocol 2: Synthesis of 4-(1-ethyl-1H-indol-3-yl)thiazol-2-amine
-
Reagents: Compound A (1 mmol), Thiourea (1.2 mmol), Ethanol (10 mL).
Step-by-Step Procedure:
-
Mixing: In a 50 mL RBF, dissolve Compound A (235 mg, 1 mmol) in 10 mL absolute ethanol.
-
Addition: Add thiourea (91 mg, 1.2 mmol).
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. A precipitate (the hydrobromide/hydrochloride salt) often forms.
-
Workup: Cool to RT. Neutralize with 10% aqueous ammonium hydroxide (
) to precipitate the free base. -
Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.
Data Validation:
-
NMR: Disappearance of the
singlet (4.65 ppm). Appearance of thiazole proton (~6.8–7.0 ppm) and broad singlet.
Workflow B: Fused Imidazo[1,2-a]pyridine Systems
Reacting Compound A with 2-aminopyridine yields imidazo[1,2-a]pyridines.[1] This scaffold is isosteric with indole and purine, making the resulting "bis-heterocycle" highly attractive for kinase inhibition studies.
Protocol 3: Synthesis of 3-(1-ethyl-1H-indol-3-yl)imidazo[1,2-a]pyridine
-
Reagents: Compound A (1 mmol), 2-Aminopyridine (1.2 mmol), Ethanol (15 mL),
(1.5 mmol, optional acid scavenger).
Step-by-Step Procedure:
-
Reaction: Mix Compound A and 2-aminopyridine in ethanol.
-
Reflux: Heat to reflux for 6–8 hours.
-
Mechanism Check: The pyridine ring nitrogen first attacks the
(alkylation), followed by the exocyclic amine attacking the carbonyl, closing the 5-membered ring. -
Purification: Remove solvent. Redissolve in EtOAc, wash with water. Purify via silica gel column chromatography (EtOAc/Hexane gradient) if recrystallization is insufficient.
Visualizing the Synthetic Pathways
The following diagram maps the transformation of the raw indole into the library of bioactive heterocycles.
Caption: Divergent synthesis starting from 1-ethylindole to access distinct heterocyclic classes via the chloromethyl ketone intermediate.
Analytical Data Summary
To validate the success of these protocols, compare your crude NMR data against these expected shifts.
| Compound | Key Proton ( | Chemical Shift ( | Multiplicity | Structural Insight |
| Compound A | 4.60 – 4.70 | Singlet (2H) | Diagnostic for | |
| Compound A | N- | 4.10 – 4.25 | Quartet (2H) | Confirms N-ethylation.[1] |
| Thiazole Product | Thiazole | 6.50 – 7.00 | Singlet (1H) | Confirms cyclization (Hantzsch).[1] |
| Thiazole Product | 7.00 – 7.50 | Broad Singlet | Exchangeable with | |
| Imidazo Product | Bridgehead H | 8.00 – 8.50 | Doublet | Characteristic of fused pyridine ring. |
References
-
Synthesis of 3-(Chloroacetyl)
-
Source: CymitQuimica. "2-chloro-1-(1H-indol-3-yl)ethanone - Chemical Properties and Applications."[1]
-
-
Hantzsch Thiazole Synthesis on Indoles
-
Imidazo[1,2-a]pyridine Synthesis
-
General Reactivity of Indole Chloromethyl Ketones
- Source: National Institutes of Health (NIH). "Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)
-
URL:[Link]
Sources
Protocol for Friedel-Crafts acylation of N-ethylindole with chloroacetyl chloride
Application Note: Regioselective C3-Friedel-Crafts Acylation of N-Ethylindole
Abstract & Introduction
This application note details the protocol for the regioselective synthesis of 3-(2-chloroacetyl)-1-ethylindole from N-ethylindole and chloroacetyl chloride . This transformation is a cornerstone in the synthesis of tryptamine derivatives, acting as a pivotal intermediate for accessing complex pharmaceutical scaffolds (e.g., via reduction to tryptamines or nucleophilic substitution at the
While indole acylation is classically achieved using Vilsmeier-Haack conditions (for formylation) or Grignard exchange, the direct Friedel-Crafts acylation using Aluminum Chloride (
Critical Process Parameters (The "Why")
To ensure reproducibility and high yield, the following parameters must be strictly controlled.
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | 1.0 : 1.2 : 1.5 (Indole : Acyl Chloride : Lewis Acid) | Excess Lewis acid is required because the resulting ketone product complexes with |
| Temperature | Indoles are electron-rich and prone to polymerization. Low temperature during addition mitigates exotherms and prevents tar formation. | |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Non-nucleophilic, polar enough to solubilize the acylium complex, but inert to the acylating agent. Anhydrous conditions are mandatory to prevent hydrolysis. |
| Addition Order | Critical: Pre-mixing the indole and acid chloride followed by slow catalyst addition allows for controlled generation of the active electrophile in the presence of the substrate, minimizing dimerization. |
Reaction Mechanism
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2] The Lewis acid (
Figure 1: Mechanistic pathway for the C3-acylation of N-ethylindole.
Detailed Experimental Protocol
Safety Warning: Chloroacetyl chloride is a potent lachrymator and toxic by inhalation. Aluminum chloride reacts violently with water to release HCl gas. All operations must be performed in a fume hood.
Materials:
-
Substrate: N-Ethylindole (10 mmol, 1.45 g)
-
Reagent: Chloroacetyl chloride (12 mmol, 0.95 mL)
-
Catalyst: Aluminum Chloride (
), anhydrous (15 mmol, 2.0 g) -
Solvent: Dichloromethane (DCM), anhydrous (50 mL)
Step-by-Step Procedure:
-
Preparation:
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Purge with nitrogen and allow to cool to room temperature.
-
-
Solubilization:
-
Add N-Ethylindole (1.45 g) and anhydrous DCM (40 mL) to the flask.
-
Cool the solution to 0°C using an ice/water bath.
-
Add Chloroacetyl chloride (0.95 mL) dropwise via syringe. Note: No reaction occurs yet without the catalyst.
-
-
Catalyst Addition (The Critical Step):
-
Weigh out anhydrous
(2.0 g) in a glovebox or rapidly in air (it is hygroscopic). -
Add the
portion-wise (in 3-4 batches) to the stirring solution at 0°C over 15 minutes. -
Observation: The solution will likely darken (orange/red to dark brown) and HCl gas may evolve. Ensure the internal temperature does not exceed 5°C.
-
-
Reaction:
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 2–3 hours .
-
Monitoring: Check reaction progress via TLC (20% Ethyl Acetate in Hexanes). The starting material (
) should disappear, and a new, more polar spot ( ) should appear.
-
-
Quenching:
-
Cool the mixture back to 0°C.
-
Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL concentrated HCl . Caution: Vigorous bubbling and exotherm.
-
Stir for 30 minutes to break the aluminum-product complex.
-
-
Workup:
-
Separate the layers in a separatory funnel.
-
Extract the aqueous layer with DCM (
mL). -
Combine organic layers and wash sequentially with:
-
Water (
mL) -
Saturated
( mL) (Neutralizes residual acid) -
Brine (
mL)
-
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude solid is often pure enough for subsequent steps.
-
If necessary, recrystallize from Ethanol or Ethyl Acetate/Hexane .
-
Yield Expectation: 75–85% as a tan/off-white solid.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the acylation protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Black Tar | Polymerization of indole due to high temp or acid shock. | Ensure temperature is strictly 0°C during addition. Add |
| No Reaction | Catalyst deactivated by moisture. | Use fresh, anhydrous |
| N-Acylation (Minor) | Not applicable for N-ethylindole. | If using free indole, N-acylation is a risk; for N-ethyl, this is structurally impossible. |
| Di-acylation | Excess reagent/catalyst. | Stick to 1.1–1.2 equivalents of acid chloride. Do not exceed 2.0 eq of |
References
-
Acylation of Indoles at the 3-Position: Okauchi, T., et al.[3] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters, 2000.[2][3] Link
-
Friedel-Crafts Acylation Overview: Organic Chemistry Portal. "Friedel-Crafts Acylation - Mechanism and Conditions." Link
-
Synthesis of N-Substituted Indoles: BenchChem Application Notes. "N-Acylation with Chloroacetyl Chloride." Link
-
Cayman Chemical Product Data: 3-Chloroacetyl Indole (Analogous Structure Data). Link
Sources
The Strategic Role of 2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
The indole nucleus stands as a cornerstone in the architecture of medicinally active compounds, recognized for its remarkable versatility and ability to interact with a multitude of biological targets.[1][2][3] This bicyclic aromatic heterocycle is a recurring motif in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its significance in the field of drug discovery.[4] Within this esteemed class of molecules, 3-acylindoles have emerged as pivotal intermediates and bioactive entities in their own right. This guide focuses on a specific, strategically functionalized derivative: 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone . The presence of an N-ethyl group and a reactive α-chloro ketone at the C3 position imbues this molecule with a unique combination of properties, positioning it as a valuable building block for the synthesis of novel therapeutic agents. This document will provide an in-depth exploration of its synthesis, reactivity, and potential applications, offering detailed protocols for researchers and drug development professionals.
Synthetic Pathways: A Proposed Route to a Key Intermediate
Step 1: N-Ethylation of Indole (Illustrative)
The initial step would involve the N-alkylation of indole with an ethylating agent. While our target molecule starts from 1-ethyl-1H-indole, understanding this fundamental transformation is crucial for accessing a variety of N-substituted indole precursors.
Conceptual Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of indole.
Step 2: Friedel-Crafts Acylation of 1-Ethyl-1H-indole
The cornerstone of this synthesis is the Friedel-Crafts acylation, a classic and reliable method for introducing an acyl group onto an aromatic ring.[5][6] In this case, 1-ethyl-1H-indole will be acylated with chloroacetyl chloride at the electron-rich C3 position.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the Friedel-Crafts acylation of indoles.[7][8]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 1-Ethyl-1H-indole | Reagent | Sigma-Aldrich |
| Chloroacetyl chloride | Reagent | Alfa Aesar |
| Aluminum chloride (AlCl₃), anhydrous | Reagent | Acros Organics |
| Dichloromethane (DCM), anhydrous | ACS | Fisher Scientific |
| Hydrochloric acid (HCl), concentrated | ACS | VWR |
| Sodium bicarbonate (NaHCO₃), saturated solution | Laboratory | J.T. Baker |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory | EMD Millipore |
| Ethyl acetate | HPLC | Honeywell |
| Hexanes | HPLC | Avantor |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel. Maintain the temperature at 0 °C.
-
Formation of Acylium Ion: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Substrate: Dissolve 1-ethyl-1H-indole (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Diagram of the Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Medicinal Chemistry Applications: A Gateway to Novel Therapeutics
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. The presence of the reactive α-chloro ketone functionality allows for facile nucleophilic substitution reactions, enabling the introduction of various pharmacophoric groups.
Antiviral Drug Discovery
Recent research has highlighted the potential of N-alkyl and N-benzyl indole derivatives as potent antiviral agents, particularly against SARS-CoV-2.[1][2][9] These compounds have been shown to inhibit the viral helicase nsp13, an essential enzyme for viral replication.[2][10] The N-ethyl group in our target molecule aligns with this structural motif, suggesting that derivatives of this compound could be promising candidates for the development of novel anti-SARS-CoV-2 therapeutics.
Furthermore, the broader class of 3-acylindoles has demonstrated significant activity against the dengue virus.[1][2] This indicates that the core scaffold of our target molecule is relevant for targeting a range of viral pathogens.
Proposed Application Protocol: Synthesis of Amine Derivatives for Antiviral Screening
The reactive chloride in this compound can be readily displaced by various amines to generate a library of derivatives for biological screening.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | Synthesized as above | - |
| Various primary or secondary amines | Reagent | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) | Reagent | Fisher Scientific |
| Acetonitrile or Dimethylformamide (DMF) | Anhydrous | Acros Organics |
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile or DMF, add the desired amine (1.2 equivalents) and a base such as potassium carbonate or triethylamine (1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amine derivative by column chromatography or recrystallization.
Diagram of Derivative Synthesis Workflow:
Caption: General workflow for the synthesis of amine derivatives.
Other Potential Therapeutic Areas
Beyond antiviral applications, the indole scaffold is implicated in a wide range of biological activities, including:
-
Anticancer: Indole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[11][12]
-
Anti-inflammatory: The indole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[13]
-
Antibacterial and Antifungal: Many indole derivatives exhibit significant antimicrobial properties.[14]
The versatility of the this compound intermediate allows for the exploration of these and other therapeutic avenues through the synthesis of diverse chemical libraries.
Conclusion: A Versatile Tool for Drug Discovery
References
-
Discovery of Acyl-Indole Derivatives as Pan-Serotype Dengue Virus NS4B Inhibitors. Journal of Medicinal Chemistry. [Link]
-
N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors - PMC. National Center for Biotechnology Information. [Link]
-
Indole – a promising pharmacophore in recent antiviral drug discovery - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience. [Link]
-
N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors - PubMed. National Center for Biotechnology Information. [Link]
-
Experiment 1: Friedel-Crafts Acylation. Swarthmore College. [Link]
-
Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Synthesis and reactions of some 3-(2-haloacyl)indoles - Scite.ai. Scite.ai. [Link]
-
Indole-3-glyoxylamide | CAS:5548-10-7 | Alkaloids | High Purity | Manufacturer BioCrick. BioCrick. [Link]
-
The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - PMC. National Center for Biotechnology Information. [Link]
-
Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science. [Link]
-
Synthesis and biological evaluation of some N-substituted indoles - PubMed. National Center for Biotechnology Information. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. Chulalongkorn University. [Link]
-
Synthesis and biological evaluation of some N-substituted indoles - Arkivoc. Arkivoc. [Link]
-
A manifold implications of indole and its derivatives: A brief Review. ResearchGate. [Link]
Sources
- 1. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS 28755-03-5: 2-chloro-1-(1H-indol-3-yl)ethanone [cymitquimica.com]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. iris.unica.it [iris.unica.it]
- 9. asianpubs.org [asianpubs.org]
- 10. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. nanobioletters.com [nanobioletters.com]
Advanced Protocol: Synthesis of Bioactive Indole Derivatives from 2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone
Strategic Overview & Biological Significance[1][2]
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for thousands of bioactive alkaloids and synthetic drugs. The specific intermediate 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone (hereafter referred to as Compound 1 ) represents a high-value electrophilic building block.
Unlike the simple N-unsubstituted indole, the N-ethyl group at position 1 increases lipophilicity (
Key Applications
-
Anticancer Agents: Indole-thiazole hybrids (via Hantzsch synthesis) are potent tubulin polymerization inhibitors and kinase inhibitors (e.g., CDK, VEGFR).
-
Antimicrobial/Antifungal:
-aminoketone derivatives exhibit significant activity against MRSA and Candida species.[1] -
CNS Modulators: Substitution with piperazines yields ligands with high affinity for serotonin (5-HT) and dopamine receptors.
Synthetic Divergence Map
The following diagram illustrates the divergent synthetic pathways accessible from Compound 1 .
Figure 1: Divergent synthetic utility of the 2-chloroacetyl indole scaffold.
Preparation of Starting Material (Compound 1)
While Compound 1 is commercially available, in-house preparation ensures purity and reduces cost for gram-scale campaigns.
Reaction Scheme
1-Ethylindole + Chloroacetyl Chloride
Protocol
-
Setup: Flame-dry a 250 mL three-necked flask equipped with a nitrogen inlet, addition funnel, and thermometer.
-
Solvation: Dissolve 1-ethylindole (14.5 g, 100 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool to 0°C.[2][3]
-
Acylation: Add chloroacetyl chloride (12.4 g, 110 mmol) dropwise over 20 minutes.
-
Catalysis: Add anhydrous aluminum chloride (
, 14.6 g, 110 mmol) portion-wise. Caution: Exothermic reaction. Maintain temp < 5°C. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[3]
-
Quench: Pour the mixture over crushed ice/HCl. Extract with DCM (3 x 50 mL).
-
Purification: Wash organics with brine, dry over
, and recrystallize from ethanol.-
Expected Yield: 75-85%
-
Appearance: Pale yellow needles.
-
Core Protocol A: Hantzsch Thiazole Synthesis
Target: 4-(1-ethyl-1H-indol-3-yl)thiazol-2-amine derivatives.
Mechanism: This reaction proceeds via an
Materials
-
Compound 1 (1.0 eq)
-
Thiourea (1.2 eq) (or substituted thioamide)
-
Solvent: Ethanol (Absolute)[4]
-
Base:
(aq) for workup
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask, dissolve Compound 1 (2.35 g, 10 mmol) in ethanol (20 mL).
-
Addition: Add thiourea (0.91 g, 12 mmol) in one portion.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Observation: The solution will typically turn from yellow to orange/red. A precipitate (the hydrobromide/hydrochloride salt) may form.
-
-
Cooling: Cool the reaction mixture to RT.
-
Precipitation/Neutralization:
-
Option A (Salt Isolation): Filter the precipitate directly if the salt form is desired.
-
Option B (Free Base): Pour the reaction mixture into 50 mL of 5% aqueous
. Stir for 30 minutes. The free base will precipitate as a solid.[5]
-
-
Filtration: Collect the solid by vacuum filtration.[5] Wash with water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Recrystallization: Recrystallize from Ethanol/DMF (9:1) to obtain analytical purity.
Mechanistic Pathway (Hantzsch)[8][9]
Figure 2: Step-wise mechanism of the Hantzsch thiazole synthesis.
Core Protocol B: Nucleophilic Substitution (Amination)
Target: 1-(1-ethyl-1H-indol-3-yl)-2-(piperazin-1-yl)ethanone derivatives. Relevance: Piperazine-linked indoles are classic scaffolds for serotonin (5-HT) receptor modulation.
Materials
-
Compound 1 (1.0 eq)
-
N-Methylpiperazine (1.2 eq) (or other secondary amines)
-
Base: Potassium Carbonate (
, 2.0 eq) -
Catalyst: Potassium Iodide (KI, 0.1 eq) - accelerates Finkelstein-like displacement.
-
Solvent: Acetonitrile (
) or DMF.
Step-by-Step Methodology
-
Preparation: Charge a flask with Compound 1 (10 mmol), anhydrous
(20 mmol), and KI (1 mmol) in Acetonitrile (30 mL). -
Amine Addition: Add N-methylpiperazine (12 mmol) dropwise at RT.
-
Reaction: Stir at 60°C for 6 hours.
-
Monitoring: TLC (DCM:MeOH 9:1). The starting material (
) should disappear, replaced by a lower amine spot.
-
-
Workup:
-
Filter off the inorganic salts (
, KCl). -
Evaporate the solvent under reduced pressure.[3]
-
-
Purification: The residue is often an oil. Purify via Flash Column Chromatography (Silica Gel, Gradient DCM
5% MeOH/DCM).-
Alternative: Convert to HCl salt by adding ethereal HCl to precipitate the product as a solid.
-
Data Summary & Validation
Expected Analytical Data
The following table summarizes the characteristic signals used to validate the transformation from Compound 1 to the Thiazole derivative.
| Feature | Compound 1 (Starting Material) | Thiazole Product (Protocol A) | Interpretation |
| IR (cm⁻¹) | 1645 (C=O, ketone) | 3300-3400 (NH₂), No C=O | Loss of ketone carbonyl confirms cyclization. |
| ¹H NMR (Indole) | Indole H-2 shift changes due to electronic environment. | ||
| ¹H NMR (Linker) | Absent | Disappearance of methylene singlet is critical. | |
| ¹H NMR (Thiazole) | N/A | New aromatic singlet indicates thiazole ring formation. | |
| ¹H NMR (Ethyl) | N-Ethyl group remains intact (diagnostic control). |
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Yield (Protocol A) | Incomplete cyclization | Increase reflux time; ensure Ethanol is anhydrous to prevent hydrolysis. |
| Sticky/Oily Product | Impurities/Solvent | Triturate with diethyl ether or hexane to induce crystallization. |
| Starting Material Remains | Steric hindrance | Add catalytic amount of NaI (Finkelstein condition) to generate the more reactive iodo-intermediate in situ. |
References
-
Hantzsch Thiazole Synthesis Mechanism & Applications. Chem Help Asap. Link
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Semantic Scholar. Link
-
Detailed Protocol for Hantzsch Synthesis. BenchChem Application Notes. Link
-
Biological Activity of Indole Derivatives. ResearchGate Review. Link
-
Preparation of 2-amino-1-(1H-indol-3-yl)ethanol. BenchChem Protocols. Link
-
Commercial Availability & Properties of 2-chloro-1-(1H-indol-3-yl)ethanone. CymitQuimica. Link
Sources
- 1. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Novel Antimicrobial Agents from Indole Precursors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in bioactive compounds. This document provides a comprehensive guide for the synthesis of novel antimicrobial agents derived from indole precursors. It outlines a detailed, field-proven experimental workflow, from chemical synthesis and purification to a tiered biological evaluation, including antimicrobial susceptibility and cytotoxicity assessment. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Enduring Promise of the Indole Scaffold
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action.[1][2] The indole nucleus, a bicyclic aromatic heterocycle, has emerged as a highly versatile and promising scaffold in the design of new therapeutics.[3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5][6] This broad bioactivity stems from the indole ring's ability to engage in various interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions.
This guide details a representative synthetic pathway and a robust screening cascade for the discovery and preliminary characterization of new indole-based antimicrobial candidates.
Synthesis of Novel Indole Derivatives: A Representative Protocol
Numerous strategies exist for the synthesis of functionalized indoles.[6] Here, we present a common and versatile approach: the synthesis of an indole-based chalcone, a class of compounds known for their antimicrobial properties.[7] This is followed by cyclization to create a novel heterocyclic derivative.
Overall Synthetic Scheme
The following diagram illustrates the two-step reaction sequence.
Caption: Synthetic workflow for a novel indole derivative.
Step 1: Synthesis of 3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one (Indole-based Chalcone)
This step involves a Claisen-Schmidt condensation between indole-3-carboxaldehyde and a substituted acetophenone.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve substituted acetophenone (2.5 mmol) in 10 mL of ethanol. Add potassium hydroxide (1.78 mmol) and stir at room temperature for 20 minutes to form the enolate.[7]
-
Addition of Aldehyde: To the stirring solution, add indole-3-carboxaldehyde (2 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up and Extraction: After completion, cool the reaction mixture to room temperature. Extract the product with ethyl acetate and wash with water.
-
Drying and Concentration: Collect the organic layer, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography to yield the pure indole-based chalcone.
Step 2: Synthesis of 3-(4,5-dihydro-3-phenylisoxazol-5-yl)-1H-indole
This step involves the cyclization of the chalcone intermediate with hydroxylamine hydrochloride to form the final isoxazole derivative.
Protocol:
-
Reaction Setup: Dissolve the synthesized indole-based chalcone (0.81 mmol) in 10 mL of ethanol in a round-bottom flask.
-
Addition of Reagents: Add potassium carbonate and hydroxylamine hydrochloride (0.97 mmol) to the solution and stir for 20 minutes at room temperature.[7]
-
Reflux: Heat the reaction mixture to reflux (100°C) for 9 hours, monitoring the reaction progress by TLC.[7]
-
Extraction and Purification: After completion, extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate. Purify the final product using column chromatography.[7]
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
| Technique | Purpose |
| Melting Point | To determine the purity of the compound. |
| Thin Layer Chromatography (TLC) | To monitor the progress of the reaction and assess purity.[3] |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed structure of the molecule.[4] |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound.[4] |
Biological Evaluation: A Tiered Screening Approach
A hierarchical screening process is essential to efficiently identify promising antimicrobial candidates while assessing their safety profile.
Caption: Tiered screening workflow for antimicrobial candidates.
Primary Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The broth microdilution method is a widely accepted technique for determining MIC values.[9][10]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.[9]
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the synthesized indole derivative in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.78 to 400 µg/mL).[11]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.[9]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound with no visible growth.[9]
-
Secondary Screening: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed on compounds that show promising MIC values.
Protocol:
-
Subculturing from MIC Plate: Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
Safety Assessment: Cytotoxicity Assay
It is crucial to assess whether the antimicrobial activity of a compound is due to selective toxicity towards bacteria or general cytotoxicity. The MTT assay is a common colorimetric method to evaluate the metabolic activity of mammalian cells, serving as an indicator of cell viability.[8][9]
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 10,000 cells per well and allow them to attach overnight.[12]
-
Compound Addition: Add the synthesized indole derivatives at various concentrations (e.g., 0.1 to 200 µg/mL) to the cells.[12]
-
Incubation: Incubate the plate for 48 hours.[12]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[9]
-
Solubilization and Measurement: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.[12]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve. A high IC₅₀ value indicates low cytotoxicity.
Conclusion and Future Directions
The experimental procedures outlined in this document provide a robust framework for the synthesis and initial biological evaluation of novel antimicrobial agents derived from indole precursors. Compounds exhibiting high potency (low MIC/MBC) and low cytotoxicity (high IC₅₀) can be considered promising lead candidates for further development. Subsequent studies may include investigating the mechanism of action, exploring structure-activity relationships (SAR), and conducting in vivo efficacy studies. The versatility of the indole scaffold continues to offer exciting opportunities in the ongoing search for new and effective antimicrobial therapies.
References
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. (2009, February 4). PubMed. [Link]
-
Synthesis and evaluation of indole-based new scaffolds for antimicrobial activities--identification of promising candidates. (2011, June 1). PubMed. [Link]
-
Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. (2020, April 16). Letters in Applied NanoBioScience. [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025, April 15). Microbiology Spectrum. [Link]
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (n.d.). Scientific Research Publishing. [Link]
-
Synthesis and Characterization of Indole Derivatives as Potent Antibacterial Agents. (2020, August 15). IJPPR. [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies. (2022, August 1). Bentham Science. [Link]
-
Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. (n.d.). Semantic Scholar. [Link]
-
Indole Reverses Intrinsic Antibiotic Resistance by Activating a Novel Dual-Function Importer. (n.d.). DigitalCommons@UNO. [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. [Link]
-
Indole Reverses Intrinsic Antibiotic Resistance by Activating a Novel Dual-Function Importer. (n.d.). mBio. [Link]
-
Biochemical evaluation of novel antibacterial compounds. (n.d.). International Journal of Advanced Biochemistry Research. [Link]
-
Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. (2025, June 10). MDPI. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. (2022, September 22). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. (n.d.). SSRN. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 6. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biochemjournal.com [biochemjournal.com]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of 1-Ethyl-1H-Indole
Case ID: IND-FC-003 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Immediate Action Plan
User Issue: "I am getting low yields (<30%) and significant tar formation during the acylation of 1-ethyl-1H-indole."
Before modifying your chemistry, use this diagnostic flowchart to identify the failure node. Most low-yield cases in indole chemistry stem from Lewis Acid Aggression or Product Inhibition .
Figure 1: Diagnostic logic for identifying the root cause of low yields in indole acylation.
Technical Deep Dive: The "Why" Behind Low Yields
The "Black Tar" Phenomenon (Acid Sensitivity)
The most common reason for low yield in 1-ethyl-1H-indole acylation is the use of Aluminum Trichloride (
-
Mechanism of Failure: Indoles are
-excessive heterocycles. In the presence of strong protic or Lewis acids, the indole double bond (C2=C3) becomes protonated or complexed, generating a highly reactive electrophilic species. This species attacks unreacted indole molecules, leading to dimerization and uncontrolled oligomerization (the "black tar"). -
The 1-Ethyl Factor: While the ethyl group protects the nitrogen, it increases the electron density of the ring via inductive effects (+I), making the substrate more susceptible to acid-catalyzed polymerization than free indole.
Regioselectivity (C3 vs. C2)
Friedel-Crafts acylation on indoles is kinetically controlled at the C3 position .
-
C3 Attack: Preferred due to the stability of the intermediate iminium ion (maintains benzene ring aromaticity).
-
C2 Attack: Occurs if C3 is blocked or under thermodynamic control (high temps, reversible conditions).
-
Yield Loss: If your acylating agent is sterically bulky (e.g., pivaloyl chloride), the 1-ethyl group may sterically hinder C3 attack, forcing the reaction to C2 or preventing it entirely.
Product Inhibition
The product (3-acyl-1-ethylindole) contains a carbonyl oxygen that is a good Lewis base.
-
The Trap: The newly formed ketone coordinates tightly with the Lewis acid catalyst.
-
Consequence: This deactivates the catalyst. If you use catalytic amounts (0.1–0.5 eq), the reaction stops at that conversion % (e.g., 20% yield). You generally need stoichiometric catalyst (1.1–1.5 eq) to drive the reaction to completion.
Optimized Protocols (The "How")
Do not use standard benzene-acylation conditions. Choose one of the following validated protocols.
Protocol A: The "Gold Standard" (Dialkylaluminum Chlorides)
Best for: High yield, high regioselectivity (C3), and sensitive substrates.
Rationale:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvent: Add anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Reagents:
-
Add 1-ethyl-1H-indole (1.0 equiv).
-
Cool to 0°C .
-
Add
(1.0 M in hexane, 1.5 equiv ) dropwise. Note: Fuming reagent. -
Stir for 10–30 mins to allow complexation (solution often turns yellow/orange).
-
-
Acylation: Add Acyl Chloride (1.2 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (usually complete in 1–3 hours).
-
Quench: Pour slowly into ice-cold saturated
(Caution: Aluminum salts precipitate). -
Workup: Filter through Celite if emulsion forms. Extract with DCM.
Protocol B: The "Metal Triflate" Method (Green/Mild)
Best for: Avoiding pyrophoric aluminum reagents.
-
Catalyst: Use
or (5–10 mol%). -
Solvent: Acetonitrile (MeCN) or Nitromethane (
). -
Procedure: Mix Indole, Acyl Chloride, and Catalyst. Heat to 40–60°C.
-
Note: While milder, this may require longer reaction times than Protocol A.
Comparative Data: Catalyst Performance on Indoles
| Catalyst | Solvent | Temp | Yield (Typical) | Major Side Reaction |
| DCM | 0°C | 20–45% | Polymerization (Tar) | |
| DCM | RT | 60–75% | Some oligomerization | |
| Ether/DCM | RT | 65–80% | Slow reaction rate | |
| DCM | 0°C->RT | 85–96% | None (High C3 selectivity) | |
| MeCN | Reflux | 70–85% | Clean, but slower |
Mechanistic Visualization
Understanding the pathway helps avoid "blind" troubleshooting.
Figure 2: Reaction pathway. The red dashed line indicates the polymerization failure mode caused by overly aggressive Lewis acids.
FAQ & Troubleshooting
Q: Can I use acid anhydrides instead of acid chlorides?
A: Yes, and often with better results. Using an anhydride with a milder catalyst (like
Q: The reaction works but I can't separate the aluminum salts during workup. A: Aluminum emulsions are notorious.
-
Fix 1: Use Rochelle's Salt (Potassium Sodium Tartrate). Stir the crude reaction mixture with a saturated aqueous solution of Rochelle's Salt for 1 hour. It complexes the aluminum, allowing clean layer separation.
-
Fix 2: Filter the crude mixture through a pad of Celite before extraction.
Q: I see a spot on TLC that is slightly less polar than my starting material.
A: This is likely the C2-acylated isomer . This happens if the C3 position is sterically crowded or if the reaction temperature was too high (thermodynamic control). Switch to Protocol A (
Q: Why is my yield lower with 1-ethylindole compared to 1-H-indole?
A: Actually, 1-ethylindole should be more reactive due to the electron-donating ethyl group. If yields are lower, it is almost certainly due to increased polymerization rates (the activated ring is too reactive for
References
-
Okauchi, T., et al. (2000).[1] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters, 2(10), 1485–1487.
-
Ottoni, O., et al. (2001).[2] "Acylation of indole under Friedel-Crafts conditions—an improved method to obtain 3-acylindoles regioselectively."[2][3][4][5] Organic Letters, 3(7), 1005-1007.[2]
-
Katritzky, A. R., et al. (2003). "Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles." The Journal of Organic Chemistry, 68(14), 5720-5723.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Standard reference for Indole reactivity profiles).
Sources
- 1. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 2. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting N1-Acylated Side Products in Indole Synthesis
Current Status: Online Ticket Topic: Regioselectivity Control (N1 vs. C3 Acylation) Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Indole Synthesis Technical Support Center. If you are reading this, you are likely observing an unexpected spot on your TLC plate or a mass spectrum indicating an N-acylated indole (
Indole is an ambient nucleophile, meaning it possesses two reactive centers: the nitrogen (N1) and the carbon at position 3 (C3). Controlling this regioselectivity is not a matter of luck; it is a matter of orbital interactions and reaction conditions (Kinetic vs. Thermodynamic control). This guide provides the diagnostic logic to identify why N1-acylation occurred and the protocols to prevent or reverse it.
Module 1: The Mechanistic Diagnostic
Question: Why did my reaction select N1 instead of C3?
Technical Analysis: The regioselectivity of indole acylation is dictated by the protonation state of the indole ring and the hardness/softness of the electrophile.
-
Neutral Indole (C3-Selective): In neutral media, indole reacts like an enamine. The HOMO coefficient is highest at C3, making it the preferred site for soft electrophiles or Lewis-acid activated acylating agents.
-
Anionic Indole (N1-Selective): In the presence of a base (e.g., NaH, KOtBu), the indole is deprotonated (
) to form the indolyl anion. The negative charge is delocalized, but the nitrogen atom carries significant charge density and acts as a hard nucleophile, reacting rapidly with hard electrophiles (like acyl chlorides) to form the N-acyl product.
Decision Matrix:
Figure 1: Decision tree illustrating the divergence between Kinetic N-acylation (Base-mediated) and Thermodynamic C3-acylation (Acid-mediated).
Module 2: Prevention Protocols
If your goal is C3-acylation, you must suppress N-deprotonation and activate the electrophile.
Protocol A: The Dialkylaluminum Chloride Method (Okauchi Method)
This is the gold standard for regioselective C3-acylation of sensitive indoles without N-protection. It avoids strong protic acids.
-
Mechanism:
acts as a Lewis acid to activate the acyl chloride while simultaneously coordinating weakly to the indole nitrogen, preventing N-acylation via steric bulk and electronic deactivation. -
Reagents: Indole (1.0 equiv), Acyl Chloride (1.2 equiv),
or (1.2 equiv). -
Solvent:
(Anhydrous).
Step-by-Step Workflow:
-
Dissolve indole (1.0 mmol) in anhydrous
(5 mL) under Argon. -
Cool to 0°C.
-
Add
(1.0 M in hexane, 1.2 mL) dropwise. Caution: Pyrophoric. -
Stir for 30 minutes at 0°C.
-
Add Acyl Chloride (1.2 mmol) dropwise.
-
Warm to room temperature and stir for 1–2 hours.
-
Quench: Pour into ice-cold aqueous
.
Protocol B: The Sugasawa Reaction (Boron-Aluminum Synergy)
Ideal for indoles with electron-withdrawing groups or when ortho-acylation of aniline precursors is required.
-
Concept: Uses two Lewis acids.
coordinates to the nitrogen (blocking N-acylation), while activates the nitrile or acyl chloride for C3 attack. -
Reagents:
, , Acyl Chloride/Nitrile. -
Note: This reaction generates HCl gas; proper ventilation is mandatory.
Module 3: The "Rescue" Protocol (Acyl Migration)
Issue: "I have already isolated the N1-acyl indole. Do I have to throw it away?"
Solution: No. You can force an N1
N-acyl indoles are essentially amides. Under thermal or Lewis acidic conditions, the acyl group can migrate to the thermodynamically more stable C3 position.
Method 1: Lewis Acid Catalyzed Rearrangement
This is the most reliable method for converting N-acyl to C3-acyl indoles.
| Parameter | Condition |
| Catalyst | |
| Equivalents | 2.0 - 3.0 equiv |
| Solvent | Nitromethane ( |
| Temperature | 60°C – 80°C |
| Time | 2 – 6 Hours |
Protocol:
-
Dissolve N-acyl indole in Nitromethane.
-
Add
(2.5 equiv) in one portion. -
Heat to 80°C. Monitor by TLC (N-acyl spots are usually less polar than C3-acyl spots).
-
Workup: Pour onto ice/water carefully. Extract with EtOAc.
Method 2: Photo-Fries Rearrangement
Useful if the substrate is acid-sensitive.
-
Condition: Irradiate a dilute solution of N-acyl indole in EtOH or THF with UV light (254 nm).
-
Outcome: Often yields a mixture of C3-acyl, C7-acyl, and deacylated indole. Use only if Method 1 fails.
Frequently Asked Questions (FAQs)
Q1: I am using a Grignard reagent (Indole-MgBr). Why am I getting mixtures?
A: The Indole-Grignard reagent (
-
Fix: Add a transmetallating agent like
(2.0 equiv) before adding the acyl chloride. Zinc-indolyl species are softer and heavily favor C3-acylation over N1.
Q2: Can I use the N-acyl group as a protecting group? A: Yes, but be aware of its lability. N-acyl groups can fall off (hydrolysis) under strong basic conditions or migrate to C3 under Lewis acidic conditions. For robust protection, use N-Boc (acid labile) or N-Tosyl (very stable).
Q3: Does solvent polarity affect the N1:C3 ratio? A: Yes.
-
Polar Aprotic (DMF, DMSO): Solvates cations (
), leaving the Indolyl anion "naked" and highly reactive at N1. Favors N-Acylation. -
Non-Polar (Toluene, DCM): Promotes tight ion pairing or coordination with Lewis acids. Favors C3-Acylation.
References
-
Okauchi, T., et al. (2000).[1] A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.[2][3] Organic Letters, 2(10), 1485–1487.
-
Sugasawa, T., et al. (1978). Aminohaloborane in organic synthesis. 1. Specific ortho substitution of anilines. Journal of the American Chemical Society, 100(15), 4842–4852.
-
Ottoni, O., et al. (2001).[4] Acylation of indole under Friedel-Crafts conditions: an improved method to obtain 3-acylindoles regioselectively.[4] Organic Letters, 3(7), 1005–1007.[4]
-
Zhang, X., et al. (2022).[5][6][7] Chemoselective N-acylation of indoles using thioesters as acyl source.[5][6] Beilstein Journal of Organic Chemistry, 18, 51–58.
Sources
- 1. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
Technical Support Center: Acylation of 1-Ethyl-1H-indole
A Researcher's Guide to Selectivity and Troubleshooting
For researchers and professionals in drug development, the selective functionalization of indole scaffolds is a cornerstone of synthesizing novel therapeutics. The acylation of N-alkylated indoles, such as 1-ethyl-1H-indole, presents a common yet significant challenge: controlling the reaction to favor monoacylation at the desired C3 position while avoiding the formation of diacylated and other byproducts. This guide provides in-depth technical assistance to navigate the complexities of this reaction, ensuring high yields and purity of your target compounds.
Understanding the Challenge: The Reactivity of the Indole Nucleus
The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The C3 position is the most nucleophilic and, therefore, the most common site for acylation.[1][2] However, under typical Friedel-Crafts conditions, several side reactions can occur, leading to a complex mixture of products and a decrease in the yield of the desired 3-acyl-1-ethyl-1H-indole.
Common Side Reactions:
-
Diacylation: The introduction of an acyl group at C3 can further activate the indole ring, leading to a second acylation, often at the C2 or C6 position.
-
N-Acylation: While the N1-position is already alkylated in 1-ethyl-1H-indole, in cases of unprotected indoles, N-acylation can be a significant competing reaction.[1][3]
-
Polymerization: The high reactivity of the indole nucleus, especially under strongly acidic conditions, can lead to the formation of polymeric materials.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of diacylated product in my acylation of 1-ethyl-1H-indole?
A1: Diacylation is a common issue arising from the increased nucleophilicity of the monoacylated indole intermediate. The initial acyl group at C3 can activate the ring towards a second electrophilic attack. This is particularly prevalent under harsh reaction conditions, such as high temperatures or the use of strong Lewis acids.
Q2: Can the choice of acylating agent influence the extent of diacylation?
A2: Absolutely. Highly reactive acylating agents like acyl chlorides, in the presence of a strong Lewis acid, generate a highly electrophilic acylium ion, which can aggressively react with the indole. Less reactive agents, such as acid anhydrides, often provide better control and selectivity.
Q3: What is the role of the Lewis acid in controlling selectivity?
A3: The Lewis acid is crucial in activating the acylating agent.[6][7] However, its strength and stoichiometry can significantly impact the reaction's outcome. Strong Lewis acids like AlCl₃ can promote side reactions, including polymerization.[4] Milder Lewis acids, such as ZnCl₂, SnCl₄, or metal triflates, often offer a better balance of reactivity and selectivity.[4][8][9]
Q4: How does solvent choice affect the acylation of 1-ethyl-1H-indole?
A4: The solvent can influence the solubility of reagents and intermediates, as well as the reactivity of the electrophile.[10][11] Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are commonly used.[4][10] In some cases, ionic liquids have been shown to improve yields and shorten reaction times.[4]
Troubleshooting Guide: From Byproducts to Pure Product
This section addresses specific experimental issues and provides actionable solutions to improve the outcome of your acylation reaction.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High Levels of Diacylation | 1. Overly Reactive Acylating Agent: The use of acyl chlorides can lead to uncontrolled reactivity. 2. Strong Lewis Acid: Catalysts like AlCl₃ can excessively activate the system. 3. High Reaction Temperature: Elevated temperatures can overcome the activation barrier for the second acylation. 4. Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the formation of diacylated products. | 1. Switch to a Milder Acylating Agent: Consider using an acid anhydride instead of an acyl chloride.[12] 2. Employ a Milder Lewis Acid: Experiment with Lewis acids such as ZnCl₂, SnCl₄, or Y(OTf)₃.[4][8][9] 3. Optimize Reaction Temperature: Start with a lower temperature (e.g., 0 °C or even -78 °C) and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. 4. Monitor Reaction Progress: Closely follow the consumption of the starting material and the formation of the desired product to determine the optimal reaction time. |
| Low Conversion/No Reaction | 1. Insufficiently Active Acylating Agent/Lewis Acid: The combination may not be strong enough to promote acylation. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Poor Quality Reagents: Degradation of the acylating agent or Lewis acid can inhibit the reaction. | 1. Increase Lewis Acid Stoichiometry or Strength: If using a mild Lewis acid, a slight increase in the amount may be necessary. Alternatively, a slightly stronger Lewis acid could be tested. 2. Gradually Increase Temperature: If the reaction is sluggish at low temperatures, cautiously increase the temperature and monitor for product formation and the emergence of byproducts. 3. Use Freshly Opened or Purified Reagents: Ensure the acylating agent and Lewis acid are of high purity and have been stored correctly. |
| Formation of Polymeric Material | 1. Strongly Acidic Conditions: The use of strong Lewis acids can lead to the protonation of the indole ring and subsequent polymerization.[13] 2. High Concentration of Reactants: This can increase the rate of intermolecular side reactions. | 1. Use a Milder Lewis Acid and/or Lower Stoichiometry: This is the most effective way to mitigate polymerization.[4] 2. Perform the Reaction at Higher Dilution: Decreasing the concentration of the indole can reduce the likelihood of polymerization. |
| Difficulty in Purifying the Monoacylated Product | 1. Similar Polarity of Products: The mono- and diacylated products may have very similar polarities, making separation by column chromatography challenging. | 1. Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and silica gel with different pore sizes. 2. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. 3. Affinity Chromatography: In some specific cases, affinity chromatography using indolyl-agarose columns has been used for the purification of indole-related compounds.[14] |
Best Practices and Recommended Protocol for Selective C3-Monoacylation
To achieve a high yield of 3-acyl-1-ethyl-1H-indole, careful control of the reaction conditions is paramount. The following protocol provides a reliable starting point for your experiments.
Experimental Protocol: Acylation using Acetic Anhydride and Tin(IV) Chloride
This protocol is adapted from established methods for the selective acylation of indoles.[4][15]
Reagents and Materials:
-
1-Ethyl-1H-indole
-
Acetic anhydride
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-ethyl-1H-indole (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add acetic anhydride (1.1 eq) to the solution.
-
Addition of Lewis Acid: Slowly add a solution of SnCl₄ (1.2 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed (typically within 1-3 hours), carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-acetyl-1-ethyl-1H-indole.
Visualization of the Reaction Pathway
The following diagram illustrates the desired monoacylation pathway and the competing diacylation side reaction.
Caption: Reaction scheme for the acylation of 1-ethyl-1H-indole.
Troubleshooting Logic Flowchart
This flowchart provides a systematic approach to troubleshooting common issues in the acylation of 1-ethyl-1H-indole.
Caption: Troubleshooting flowchart for optimizing monoacylation.
References
-
Chemoselective N-acylation of indoles using thioesters as acyl source. RSC Advances. [Link]
-
Selective Synthesis of 2‐(Indol‐3‐Yl)Phenols via Iodine‐Catalyzed C3‐Arylation of Indoles with Cyclohexanones. Advanced Synthesis & Catalysis. [Link]
-
Effect of solvent on the alkylation. Reaction conditions: indole (0.1... | Download Scientific Diagram. ResearchGate. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules. [Link]
-
C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. The Journal of Organic Chemistry. [Link]
-
Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic Letters. [Link]
-
Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers. [Link]
-
Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Nature Communications. [Link]
-
Unbiased C3‐Electrophilic Indoles: Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles. Angewandte Chemie International Edition. [Link]
-
Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Organic Letters. [Link]
-
Lewis acid catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions. Organic Letters. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. The Journal of Organic Chemistry. [Link]
-
Lewis acid catalyzed acylation reactions: scope and limitations. Tetrahedron. [Link]
-
Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. ResearchGate. [Link]
-
Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharma Guideline. [Link]
-
Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E. [Link]
-
Strategies for the asymmetric functionalization of indoles: an update. Chemical Society Reviews. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology. [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharma Guideline. [Link]
-
Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. ResearchGate. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]
-
Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
Sources
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. byjus.com [byjus.com]
- 13. Unbiased C3‐Electrophilic Indoles: Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone by Column Chromatography
This guide serves as a specialized technical resource for researchers engaged in the purification of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone. This α-chloro ketone derivative of ethyl-indole is a valuable synthetic intermediate, but its purification presents unique challenges due to its potential instability on standard silica gel. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles, to enable efficient and high-yield purification.
Part 1: Pre-Chromatography Essentials & Best Practices
Successful column chromatography begins long before the sample is loaded. Addressing these preliminary steps will prevent the most common purification failures.
Q: How do I select the optimal mobile phase (eluent) for my separation?
A: The selection of an appropriate mobile phase is the most critical factor for achieving separation and should always be determined empirically using Thin-Layer Chromatography (TLC) before packing the column.
-
Causality: Column chromatography is a scaled-up version of TLC. The behavior of your compound on a TLC plate is directly predictive of its behavior on a column of the same stationary phase.[1][2] The goal is to find a solvent system where the target compound, this compound, has a retention factor (Rf) between 0.2 and 0.4 .[3][4]
-
Recommended Protocol:
-
Start with a relatively non-polar solvent system, such as 10% Ethyl Acetate (EtOAc) in Hexanes.
-
Spot your crude reaction mixture on a TLC plate and develop it in this solvent system.
-
If the Rf of your target compound is too low, incrementally increase the polarity (e.g., to 15% EtOAc, 20% EtOAc).[6]
-
Ensure there is adequate separation (ΔRf) between your product and major impurities. A good separation on TLC is a prerequisite for a good separation on the column.[7]
-
Q: What is the most reliable method for packing a silica gel column?
A: For reproducible, high-performance separations, the slurry packing method is superior to dry packing.[3][8]
-
Causality: Dry packing can trap air bubbles within the stationary phase, leading to channels in the column bed.[9] These channels cause uneven solvent flow, resulting in distorted elution bands and poor separation. Slurry packing, where the silica gel is pre-mixed with the initial eluent, creates a homogenous, tightly packed bed free of voids.[10]
-
Recommended Protocol:
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~0.5 cm).[8]
-
In a separate beaker, mix the required amount of silica gel (typically 30-50 times the mass of your crude sample) with your starting, low-polarity eluent to form a free-flowing slurry.[11]
-
Pour the slurry into the column in a single, continuous motion. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling.[8]
-
Open the stopcock and use gentle air pressure to push the solvent through, compacting the bed until the solvent level is just above the top of the silica. Never let the column run dry.[12]
-
Q: Should I use a wet or dry loading technique to apply my sample?
A: Dry loading is strongly recommended for purifying this compound.
-
Causality: Wet loading involves dissolving the crude product in a small amount of solvent and pipetting it directly onto the column. If the solvent used for dissolution is more polar than the mobile phase, it will carry the compound down the column prematurely, causing significant band broadening and ruining the separation.[12][13] Dry loading adsorbs the crude mixture onto a small amount of silica gel, which is then added to the top of the column. This creates a narrow, concentrated starting band, maximizing resolution.[4][14]
-
Recommended Protocol:
-
Dissolve your crude product in a suitable, low-boiling point solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.[8]
-
Thoroughly mix the slurry and remove the solvent by rotary evaporation until a dry, free-flowing powder remains.
-
Carefully add this powder as a uniform layer on top of your packed column.
-
Gently place a thin layer of sand (~0.5 cm) on top to prevent disturbance of the sample layer when adding eluent.[3][8]
-
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during the chromatographic separation.
Q: My product yield is very low, and TLC analysis of the fractions shows new, more polar spots. What is happening?
A: This is a classic sign of product decomposition on the acidic silica gel surface .
-
Expert Analysis: this compound is an α-chloro ketone. The α-chloro group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the indole nucleus can be sensitive to acid.[15] Standard silica gel is inherently acidic (pH ≈ 4-5) and its surface is covered with silanol (Si-OH) groups, which can catalyze degradation or react with sensitive compounds.[5] The likely degradation pathway is hydrolysis of the C-Cl bond to form the corresponding α-hydroxy ketone, which is significantly more polar.
-
Solutions:
-
Deactivate the Silica Gel: Before packing, prepare a slurry of your silica gel in the mobile phase containing 1-2% triethylamine (Et₃N).[4] The triethylamine will neutralize the acidic sites on the silica surface, preventing degradation of your acid-sensitive compound. Run the entire column with this triethylamine-doped eluent.
-
Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel. Perform TLC analysis on alumina plates first to develop a suitable solvent system.[5]
-
Q: I am getting poor separation (overlapping peaks), even though my TLC showed a good Rf difference. Why?
A: This issue typically stems from improper technique during column setup or execution.
-
Expert Analysis: Good TLC separation can be negated by several factors that cause elution bands to broaden and merge on the column.
-
Troubleshooting Checklist:
-
Column Overloading: Are you trying to purify too much material? A typical load is 1-5% of the silica gel mass.[14] Exceeding the column's capacity is a primary cause of poor separation.
-
Improper Sample Loading: Did you use wet loading with a strong (polar) solvent? This is a very common mistake that leads to broad, diffuse bands. Switch to dry loading.[13][14]
-
Poorly Packed Column: Were there air bubbles or cracks visible in the column bed? This indicates channeling, where the solvent and sample bypass the stationary phase, leading to no separation. Repack the column using the slurry method.[9][10]
-
Gradient Too Steep: If you are running a gradient elution (gradually increasing solvent polarity), the change may be too abrupt. A shallower gradient will allow more time for the components to resolve.[4]
-
Q: My product is tailing badly, eluting over a large number of fractions. How can I get a sharper peak?
A: Tailing is often caused by secondary, non-ideal interactions between your compound and the stationary phase or by overloading.
-
Expert Analysis: The indole nitrogen and the ketone oxygen in your molecule can engage in hydrogen bonding with the acidic silanol groups on the silica surface. Some molecules are "held back" by these interactions, causing them to elute slowly and over many column volumes.
-
Solutions:
-
Reduce Sample Load: Tailing is a classic symptom of mass overload. Try running the purification with half the amount of crude material.[16]
-
Add a Competitive Binder: Incorporating a small amount of a polar modifier, like triethylamine (if compatible with your molecule's stability) or methanol, into your eluent can help by competing for the active sites on the silica, thus reducing the tailing of your compound.
-
Check Sample Solvent: Ensure your sample was loaded using the dry loading method. A strong sample solvent is a major cause of tailing for early-eluting peaks.[16]
-
Q: The column has stopped flowing, or the silica bed has cracked.
A: This indicates a physical blockage or a pressure issue within the column.
-
Expert Analysis: A sudden stop in flow is usually due to precipitation of the sample at the top of the column (if it's not very soluble in the eluent) or the accumulation of silica "fines" on the bottom frit. Cracking occurs when the packed bed is disturbed, often by abrupt changes in solvent polarity or pressure.
-
Solutions:
-
Pre-filter your sample: If your crude product contains insoluble material, filter it through a small plug of Celite or cotton before preparing it for dry loading.
-
Avoid Abrupt Polarity Changes: When running a gradient, increase the polarity gradually. Switching from a non-polar solvent like hexane directly to a very polar one can generate heat and cause solvent channeling or cracking.
-
Prognosis: Unfortunately, a severely cracked or blocked column is often unsalvageable. The best course of action is to extrude the silica, recover your compound by washing with a strong solvent (like methanol), and repeat the chromatography with a freshly packed column, addressing the potential cause.[5]
-
Part 3: Frequently Asked Questions (FAQs)
Q: How much crude material can I purify on a given amount of silica gel?
A: The loading capacity depends entirely on the difficulty of the separation. A good rule of thumb is to use a silica-to-sample mass ratio of at least 30:1 for moderately difficult separations. For very easy separations (large ΔRf on TLC), you might use a 20:1 ratio. For very difficult separations, a ratio of 100:1 or higher may be necessary. Automated flash chromatography systems can help predict loading capacity based on TLC data.[14]
Q: How do I scale this purification from a 50 mg test run to a 5 g production scale?
A: Scaling up chromatography requires maintaining key ratios to preserve the separation quality.
-
Scale the Stationary Phase: Maintain the silica-to-sample mass ratio. If you used 2.5 g of silica for 50 mg of sample (a 50:1 ratio), you will need 250 g of silica for a 5 g sample.[17]
-
Scale the Column Dimensions: Choose a column with a larger diameter to accommodate the larger volume of silica, while trying to maintain a similar bed height-to-diameter ratio.
-
Keep the Gradient in Column Volumes (CV): Do not think in terms of solvent volume, but in column volumes. A CV is the empty volume of the packed column. A gradient that runs for 10 CV on a small column should be run for 10 CV on the large column. This ensures the rate of polarity change experienced by the sample is identical.[17]
-
Adjust the Flow Rate: Do not simply multiply the flow rate. The goal is to maintain the same linear velocity (e.g., in cm/min) of the solvent through the column. The correct flow rate for the larger column can be calculated based on the column cross-sectional areas.[17]
Q: How should I collect and analyze the fractions?
A: Collect fractions of a consistent, small volume (e.g., 80-100% of the silica gel volume).[3] Analyze them in batches using TLC. For example, spot every other fraction from a set of 10-20 tubes on a single TLC plate. Once you identify the fractions containing your pure product, you can combine them. It is wise to keep fractions containing slightly impure product separate; these can be combined and re-purified if necessary.[2]
Part 4: Summary of Parameters & Workflow
Table 1: Recommended Purification Parameters
| Parameter | Recommended Specification | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. Consider deactivating with 1-2% triethylamine in the eluent to prevent degradation of the acid-sensitive product.[4] |
| Mobile Phase | Hexanes / Ethyl Acetate (Gradient) | Start with TLC to find initial conditions where product Rf is ~0.3. A typical gradient might be 10% to 30% Ethyl Acetate over 10-15 column volumes. |
| Sample Loading | Dry Loading | Critical for achieving high resolution and preventing band broadening, especially if the crude product is not readily soluble in the non-polar starting eluent.[4][8][14] |
| Silica:Sample Ratio | 30:1 to 50:1 (by mass) | This provides a good balance between loading capacity and separation efficiency for a moderately difficult separation. Increase ratio for more challenging separations.[11] |
| Flow Rate | ~5 cm/min (solvent head drop) | For flash chromatography, applying gentle air pressure to achieve a flow rate of about 5-7 cm of solvent level drop per minute is optimal.[3][18] |
Purification Workflow Diagram
Sources
- 1. theseus.fi [theseus.fi]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. epfl.ch [epfl.ch]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. aroonchande.com [aroonchande.com]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. aadvanceinstruments.com [aadvanceinstruments.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. youtube.com [youtube.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. reddit.com [reddit.com]
- 14. biotage.com [biotage.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. biotage.com [biotage.com]
- 18. orgsyn.org [orgsyn.org]
Recrystallization solvent for 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone
Topic: Recrystallization Protocols for 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone
Case ID: IND-3-Cl-Ac-PUR Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide
Executive Summary
This guide addresses the purification of This compound (also known as 1-ethyl-3-(chloroacetyl)indole). This compound is a critical intermediate in the synthesis of 3-substituted indoles (including the JWH series).
The primary challenge with this molecule is its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, due to its low melting point and the lipophilic nature of the N-ethyl group. Furthermore, the
Module 1: Solvent Selection Logic
The choice of solvent is dictated by the "Goldilocks" principle of thermodynamic solubility: the compound must be soluble at boiling but insoluble at freezing, without reacting with the labile C-Cl bond.
Solvent Performance Matrix
| Solvent System | Suitability | Risk Profile | Comments |
| Ethanol (Abs. or 95%) | High | Low | Standard Choice. Good solubility differential. Promotes distinct crystal formation. |
| Isopropyl Alcohol (IPA) | High | Low | Excellent for preventing "oiling out" due to higher boiling point and slightly lower polarity than EtOH. |
| Methanol | Medium | Medium | High solubility often leads to poor recovery yields. Higher risk of solvolysis (acetal formation) if refluxed too long. |
| Ethyl Acetate / Hexane | Medium | Low | Use as a fallback. Good for removing non-polar impurities, but difficult to control nucleation. |
| Acetone | Low | High | Too soluble. Difficult to recover material without significant loss. |
Decision Logic Diagram
Figure 1: Decision tree for selecting the optimal solvent system based on crude material state.
Module 2: Troubleshooting "Oiling Out"
The most frequent support ticket regarding this compound is: "My solution turned into a milky emulsion instead of crystals." This is called oiling out. It occurs when the compound's melting point is lower than the solvent's boiling point, or when the solution is too concentrated.
The "Seed & Starve" Protocol (Troubleshooting Guide)
Issue: The solution becomes cloudy/milky upon cooling, forming oil droplets at the bottom.
Corrective Action:
-
Re-heat the mixture until the solution is clear (homogeneous).
-
Add Solvent: Add 10-15% more hot solvent. (Oiling out often means the solution is supersaturated beyond the metastable limit).
-
Seed: Remove the flask from heat. As soon as the boiling stops, add a single seed crystal of pure product.
-
Tip: If you lack seed crystals, dip a glass rod in the solution, let it dry in air to form micro-crystals, and re-dip it.
-
-
Insulate: Wrap the flask in a towel or place it in a warm water bath to cool very slowly. Rapid cooling forces phase separation (oil) rather than nucleation (crystal).
Module 3: Standard Operating Procedures (SOP)
Protocol A: Recrystallization from Ethanol (Recommended)
Objective: Purification of this compound from crude reaction mass.
Safety Warning: This compound is a potent sensitizer and lachrymator. Work in a fume hood.
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethanol (95%) sparingly while heating on a steam bath or hot plate (approx. 60-70°C).
-
Target: Use approximately 5-7 mL of solvent per gram of crude.
-
Note: Do not boil aggressively. Prolonged boiling can degrade the
-chloro ketone.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble black specks (polymerized indole) remain, filter the hot solution through a pre-warmed glass funnel with fluted filter paper.
-
-
Nucleation:
-
Remove from heat.[1]
-
Scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation.
-
Allow to cool to room temperature undisturbed for 2 hours.
-
-
Crystallization:
-
Once room temperature is reached and crystals are visible, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Checkpoint: If oil forms, refer to Module 2 immediately.
-
-
Isolation:
-
Filter via vacuum filtration (Buchner funnel).
-
Wash the filter cake with cold Ethanol (-20°C) or cold Hexane/Heptane (to remove residual non-polar impurities).
-
Drying: Dry in a vacuum desiccator over
or . Do not oven dry above 40°C, as the compound may melt or sublime.
-
Module 4: FAQ & Technical Notes
Q: Can I use water as an anti-solvent? A: Use with extreme caution. While adding water to an alcoholic solution can force precipitation, it often forces the compound out as an oil (gummy solid) rather than a crystal. Furthermore, the chloroacetyl group is susceptible to hydrolysis in hot aqueous environments, converting your product to the corresponding alcohol (2-hydroxy-1-(1-ethyl-1H-indol-3-yl)ethanone).
Q: My product is pink/red. Is it ruined? A: Not necessarily. Indoles are prone to air oxidation, forming colored oligomers. These impurities are often highly colored but present in negligible mass.
-
Fix: Recrystallize again using activated charcoal .[2] Add charcoal to the hot ethanol solution, stir for 2 minutes, and hot filter.
Q: Why not use Diethyl Ether? A: Huffman and Padgett (pioneers of this chemistry) utilized diethyl ether for washing or extracting, but it is generally too volatile for effective recrystallization. It evaporates before crystal lattices can form properly, leaving amorphous solids.
References
-
Huffman, J. W., & Padgett, L. W. (2005). Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Current Medicinal Chemistry. Link (Foundational work on JWH synthesis and purification).
-
Cayman Chemical. (n.d.).[3] Product Information: 1-pentyl-3-(chloroacetyl)indole. (Analogous compound data sheet confirming solubility profiles in DMF/EtOH). Link
- Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10346387. Link
Sources
Validation & Comparative
1H NMR spectrum of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone
An In-Depth Technical Guide to the 1H NMR Spectrum of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone: A Comparative Analysis
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers in drug development and medicinal chemistry, the precise characterization of novel synthetic compounds is paramount. This compound is a functionalized indole, a scaffold of significant interest in pharmacology. This guide offers a detailed analysis of its 1H NMR spectrum, providing a foundational dataset for researchers. By comparing its spectral features with those of a close structural analog, 1-ethyl-1H-indole-3-carbaldehyde, we will illustrate the subtle yet predictable electronic effects of substituents on the indole ring system.
Predicted 1H NMR Spectrum Analysis of this compound
The structure of this compound presents several distinct proton environments. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are based on established principles of NMR spectroscopy, including inductive effects, aromaticity, and spin-spin coupling.[1][2][3]
The electron-withdrawing nature of the chloroacetyl group at the C3 position significantly influences the electronic environment of the entire molecule.[4][5] This deshielding effect is most pronounced on the proton at the C2 position and the protons on the fused benzene ring, particularly H4.
Molecular Structure and Proton Numbering
Caption: Structure of this compound with proton labels.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| a | H-2 | ~ 8.3 | Singlet (s) | - |
| b | H-4 | ~ 8.2 | Doublet (d) | ~ 7.8 |
| c | H-5 | ~ 7.4 | Triplet (t) | ~ 7.6 |
| d | H-6 | ~ 7.3 | Triplet (t) | ~ 7.5 |
| e | H-7 | ~ 7.3 | Doublet (d) | ~ 8.0 |
| f | -CO-CH ₂-Cl | ~ 4.8 | Singlet (s) | - |
| g | N-CH ₂-CH₃ | ~ 4.2 | Quartet (q) | ~ 7.3 |
| h | N-CH₂-CH ₃ | ~ 1.5 | Triplet (t) | ~ 7.3 |
Comparative Analysis: The Influence of the C3-Substituent
To substantiate our predictions, we compare the expected spectrum with the published data for a structurally similar compound, 1-ethyl-1H-indole-3-carbaldehyde .[6] This molecule differs only in the C3 substituent—a formyl group (-CHO) instead of a chloroacetyl group (-COCH₂Cl). This comparison highlights the electronic influence of the substituent on the indole core.
Table 2: Comparison of 1H NMR Data for the Target Compound and a Structural Analog
| Proton Assignment | Predicted for this compound (ppm) | Experimental for 1-ethyl-1H-indole-3-carbaldehyde (ppm)[6] |
| H-2 | ~ 8.3 | 7.75 |
| H-4 | ~ 8.2 | 8.31 |
| H-5 | ~ 7.4 | 7.38 |
| H-6 / H-7 | ~ 7.3 | 7.31 - 7.36 |
| N-CH ₂-CH₃ | ~ 4.2 | 4.24 |
| N-CH₂-CH ₃ | ~ 1.5 | 1.56 |
| C3-Substituent Proton | ~ 4.8 (-COCH₂Cl) | 10.01 (-CHO) |
Discussion of Spectral Differences:
-
N-Ethyl Group: The chemical shifts for the N-ethyl protons (quartet at ~4.2 ppm and triplet at ~1.5 ppm) are predicted to be very similar in both compounds, as this group is relatively distant from the C3 substituent and primarily influenced by the adjacent nitrogen atom. The experimental data for the carbaldehyde analog confirms this prediction.[6]
-
Indole Protons: The primary differences are observed in the aromatic region. The chloroacetyl group is strongly electron-withdrawing, which is expected to deshield the H-2 proton significantly, pushing its chemical shift downfield to approximately 8.3 ppm. In contrast, the formyl group in the analog results in the H-2 proton appearing further upfield at 7.75 ppm.[6] The H-4 proton is consistently the most deshielded of the benzene ring protons in 3-substituted indoles, appearing at 8.31 ppm in the analog and predicted around 8.2 ppm in the target molecule.[6]
-
C3-Substituent Protons: The most distinct signal is that of the substituent itself. The methylene protons of the chloroacetyl group (-COCH₂Cl) are flanked by two electronegative groups (the carbonyl and the chlorine atom), leading to a predicted strong deshielding effect and a singlet around 4.8 ppm.[4] This is fundamentally different from the highly deshielded aldehyde proton (-CHO) which appears as a singlet at a characteristic 10.01 ppm.[6]
Standardized Experimental Protocol for 1H NMR Acquisition
To ensure data integrity and reproducibility, a standardized protocol for acquiring the 1H NMR spectrum is crucial.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis from sample preparation to data processing.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean vial. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its single residual peak is easily identified.[7]
-
Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The spectrum should be recorded on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
The instrument must be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
A standard proton experiment is run, typically at 298 K (25 °C).
-
A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform.
-
The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.
-
The chemical shift axis is calibrated by setting the TMS peak to exactly 0.00 ppm.
-
The area under each peak is integrated to determine the relative number of protons it represents.[8]
-
The splitting patterns (multiplicities) and coupling constants are measured to determine the connectivity of the protons.[1]
-
Conclusion
The is characterized by distinct signals corresponding to the N-ethyl group, the chloroacetyl moiety, and the indole core. The chemical shifts are highly influenced by the strong electron-withdrawing nature of the C3-chloroacetyl substituent. By conducting a comparative analysis with the known spectrum of 1-ethyl-1H-indole-3-carbaldehyde, we can confidently assign the proton signals and understand the electronic effects at play. This guide provides a robust predictive dataset and a standardized protocol that serves as a valuable resource for researchers working with this class of compounds, ensuring accurate and reproducible characterization.
References
-
Wang, L., et al. (2020). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 261160, 1-Ethyl-1H-indole. PubChem. Available at: [Link]
-
AZoOptics (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. National Center for Biotechnology Information. Available at: [Link]
-
OpenOChem Learn (n.d.). Interpreting. OpenOChem Learn. Available at: [Link]
-
Li, Y., et al. (2016). Supporting information for Iridium-catalyzed direct methylation of indoles and pyrroles with methanol. The Royal Society of Chemistry. Available at: [Link]
-
Mol-Instincts (n.d.). Chloroacetyl chloride 79-04-9. Mol-Instincts. Available at: [Link]
-
Kucharov, S. M., et al. (2020). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. Available at: [Link]
-
National Institute of Standards and Technology (n.d.). 1H-Indole, 1-ethyl-. NIST Chemistry WebBook. Available at: [Link]
-
ACD/Labs (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs Blog. Available at: [Link]
-
University of Puget Sound (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. University of Puget Sound. Available at: [Link]
-
Zhu, W., et al. (2022). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. The Royal Society of Chemistry. Available at: [Link]
-
Oregon State University (2022). 1H NMR Chemical Shifts. Oregon State University. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
Michigan State University (n.d.). Proton NMR Table. MSU Chemistry. Available at: [Link]
-
StudyOrgo.com (2015). Deciphering 1H NMR Spectra. StudyOrgo.com. Available at: [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. acdlabs.com [acdlabs.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Deciphering 1H NMR Spectra [studyorgo.com]
- 6. rsc.org [rsc.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide to the Mass Spectrum Analysis of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone
This guide provides an in-depth analysis of the mass spectrometric behavior of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone, a key intermediate in synthetic organic chemistry and drug development. As the structural integrity and purity of such compounds are paramount, a robust analytical characterization is essential. Mass spectrometry stands as a primary tool for this purpose, offering unparalleled sensitivity and structural information.[1][2] This document moves beyond a simple recitation of methods to explain the causal relationships behind fragmentation patterns and instrumental choices, providing researchers with a predictive framework for analysis. We will compare the predominant analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide a validated protocol for confident characterization.
Part 1: Theoretical Fragmentation Analysis under Electron Ionization (EI)
Electron Ionization (EI) at a standard 70 eV is the cornerstone for structural elucidation of novel small molecules due to its ability to generate reproducible and detailed fragmentation patterns that act as a molecular fingerprint.[3][4] The structure of this compound (Molecular Formula: C₁₂H₁₂ClNO, Molecular Weight: 221.68 g/mol ) presents several predictable cleavage points.
The molecular ion (M⁺•) is expected at m/z 221. A crucial diagnostic feature will be the M+2 isotope peak at m/z 223, with an intensity approximately one-third of the M⁺• peak, confirming the presence of a single chlorine atom.[5] The fragmentation cascade is dominated by cleavages adjacent to the carbonyl group (alpha cleavage) and within the N-ethyl indole moiety.[6]
Predicted Major Fragmentation Pathways:
-
Alpha Cleavage (Loss of Chloromethyl Radical): The most favorable fragmentation is the cleavage of the C-C bond between the carbonyl carbon and the chloromethyl group. This results in the loss of a chloromethyl radical (•CH₂Cl) and the formation of a highly stable, resonance-stabilized N-ethyl-indol-3-yl acylium ion. This fragment is predicted to be the base peak of the spectrum.
-
m/z 221 -> m/z 172 + •CH₂Cl
-
-
Alpha Cleavage (Loss of Indolyl Moiety): A second, less favorable alpha cleavage involves the loss of the substituted indole radical, which would produce a chloroacetyl cation.
-
m/z 221 -> m/z 77 (¹²C¹H₂³⁵Cl¹⁶O⁺) + •(C₁₀H₁₀N)
-
-
Indole Ring Fragmentation: The stable fragment at m/z 172 can undergo further fragmentation characteristic of N-alkylated indoles. A key secondary fragmentation is the loss of ethylene via a retro-Diels-Alder-type rearrangement or simple cleavage, leading to an indol-3-yl acylium ion.[3]
-
m/z 172 -> m/z 144 + C₂H₄
-
-
Benzylic-type Cleavage: Cleavage of the bond between the indole ring and the acetyl group can lead to the formation of a stable N-ethyl-indol-3-ylmethyl cation.
-
m/z 221 -> m/z 144 + •COCH₂Cl
-
The following diagram illustrates the primary predicted fragmentation cascade.
Caption: Predicted EI fragmentation of this compound.
Part 2: Validated Experimental Protocol: GC-MS Analysis
To ensure reproducible and high-quality data, a validated protocol is indispensable. Gas Chromatography is the preferred separation technique for this analyte due to its volatility and thermal stability.[7][8]
Objective: To obtain a clean, reproducible mass spectrum for structural confirmation and purity assessment.
Instrumentation:
-
Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.
-
Ionization Source: Electron Ionization (EI).
Experimental Workflow Diagram:
Caption: Standard workflow for GC-MS analysis of the target compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a 1:100 serial dilution in ethyl acetate to a final concentration of 10 µg/mL. The use of a volatile, aprotic solvent like ethyl acetate minimizes potential on-column reactions.
-
-
GC Parameters:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio) to prevent column overloading and ensure sharp peaks.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or mid-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is ideal for this type of analyte.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes. This program ensures good separation from potential impurities and solvent front while eluting the analyte in a reasonable time.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy is critical for creating reproducible spectra that can be compared to libraries and literature data.[3]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400. This range covers the molecular ion and all predicted fragments.
-
Solvent Delay: 3 minutes to prevent the high concentration of solvent from saturating the detector.
-
-
Data Analysis:
-
Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion (m/z 221) and its corresponding M+2 peak (m/z 223).
-
Annotate major fragments and compare them against the predicted fragmentation pattern to confirm the structure.
-
Part 3: Comparative Guide: GC-MS vs. LC-MS Platforms
The choice between GC-MS and LC-MS is a critical decision in the drug development pipeline, dictated by the analyte's properties and the analytical question at hand.[9][10] Both techniques are powerful, but their strengths are applied to different challenges. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical tool used widely in the pharmaceutical industry.[11]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile/semi-volatile compounds in the gas phase before ionization and mass analysis.[12] | Separates compounds in the liquid phase before ionization and mass analysis.[11] |
| Analyte Suitability | Excellent for thermally stable, volatile compounds like the target analyte. | Broader applicability; ideal for non-volatile, polar, and thermally labile compounds.[1][9] |
| Ionization Method | Primarily Electron Ionization (EI), providing complex, reproducible fragmentation for structural ID.[4] | Primarily soft ionization (ESI, APCI), yielding prominent molecular ions (e.g., [M+H]⁺) with minimal fragmentation. |
| Structural Information | High. EI spectra are rich in fragment data, ideal for de novo structural elucidation and library matching. | Low (in single MS mode). Excellent for confirming molecular weight. Tandem MS (MS/MS) is required for structural fragmentation. |
| Primary Application | Definitive structural confirmation, purity analysis, identification of volatile impurities. | Quantitation in complex matrices (e.g., biological fluids), analysis of large molecules, impurity profiling.[11] |
| Recommendation for Topic | Primary choice for initial structural confirmation. The analyte's predicted volatility and the need for a detailed fragmentation fingerprint make GC-EI-MS the ideal platform. | Complementary technique. Useful for analyzing potential non-volatile synthesis byproducts or for method development in biological matrices. |
Conclusion
The mass spectrometric analysis of this compound is straightforward when approached with a foundational understanding of its chemical structure. The predictable fragmentation pattern, dominated by alpha cleavage to yield a stable acylium ion at m/z 172, provides a definitive signature for identification. For routine structural confirmation and purity assessment, GC-MS with Electron Ionization is the superior technique, offering a wealth of reproducible structural information. While LC-MS is an indispensable tool in the broader pharmaceutical landscape, its application for this specific analyte would be more specialized, such as for metabolite identification or analysis in complex biological media. This guide provides the theoretical basis and a practical, validated protocol to ensure accurate and reliable characterization of this important synthetic intermediate.
References
-
Emery Pharma. Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. [Link]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]
-
Lelièvre, F., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. PubMed. [Link]
-
American Pharmaceutical Review. Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation). [Link]
-
American Pharmaceutical Review. Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation). [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
Wang, C., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 525-535. [Link]
-
Plummer, L. N., et al. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. [Link]
-
MDPI. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]
-
Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
-
EMSL Analytical, Inc. GC/GC-MS - Gas Chromatography. [Link]
-
Separation of Some Halogenated Phenols by GC-MS. International Journal of ChemTech Research. [Link]
-
Letters in Applied NanoBioScience. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. [Link]
-
EAG Laboratories. Gas Chromatography Mass Spectrometry (GC-MS). [Link]
-
Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]
-
Bentham Science Publishers. (2018). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. [Link]
-
SCION Instruments. (2025). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Burra, S., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]
-
National Center for Biotechnology Information. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]
-
Arab American University Digital Repository. The Mass Spectra Analysis for α-Ionone and β-Ionone. [Link]
-
De Gruyter. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. [Link]
-
Slocum, D. W., & Gierer, P. L. (1976). An alternative route to 2-substituted indoles via N-aminal-directed lithiation. The Journal of Organic Chemistry, 41(22), 3668-3670. [Link]
-
National Center for Biotechnology Information. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one Derivatives. [Link]
- Google Patents. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
-
Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]
-
Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]
-
University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
ResearchGate. 2‐Chloro‐3H‐indol‐3‐one and its reactions with nucleophiles. [Link]
-
YouTube. (2023). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. [Link]
-
PubChem. 2-chloro-1-(2-phenyl-1h-indol-3-yl)ethan-1-one. [Link]
Sources
- 1. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 4. AMA | GC/GC-MS [advancedmicroanalytical.com]
- 5. whitman.edu [whitman.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. asianpubs.org [asianpubs.org]
- 8. eag.com [eag.com]
- 9. Current developments in LC-MS for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
Technical Comparison: 3-(2-Chloroacetyl)indole vs. 3-(2-Bromoacetyl)indole in Medicinal Chemistry
Topic: Comparing reactivity of 2-chloro vs 2-bromoacetyl indoles Content Type: Publish Comparison Guides.
Executive Summary
In the design of covalent inhibitors and the synthesis of complex indole alkaloids, the choice between 3-(2-chloroacetyl)indole (3-CAI) and 3-(2-bromoacetyl)indole (3-BAI) is a critical decision point that balances electrophilic reactivity against chemoselectivity and stability .
While both serve as
This guide provides a mechanistic analysis, experimental protocols, and a decision matrix to optimize their application in drug discovery.
Mechanistic Foundation & Reactivity Profile
Electronic Structure and Leaving Group Ability
The reactivity difference stems primarily from the carbon-halogen bond strength and the polarizability of the leaving group.
| Feature | 3-(2-Chloroacetyl)indole | 3-(2-Bromoacetyl)indole | Impact on Reactivity |
| Bond Length (C-X) | ~1.78 Å | ~1.93 Å | Longer bond = weaker overlap = easier cleavage. |
| Bond Dissociation Energy | ~81 kcal/mol | ~68 kcal/mol | Lower energy barrier for C-Br cleavage facilitates faster |
| Leaving Group pKa | -7 (HCl) | -9 (HBr) | Bromide is a weaker base and superior leaving group. |
| Electrophile Character | Harder | Softer | Br is more susceptible to orbital-controlled reactions. |
The "Halophilic Attack" Phenomenon (Expert Insight)
A common pitfall when using the bromo- or iodo-derivatives with soft, polarizable nucleophiles (like thiophenols or phosphines) is halophilic attack . Instead of attacking the
-
Chloro-derivative: The C-Cl bond is too strong for halophilic attack. Reaction proceeds almost exclusively via
. -
Bromo-derivative: Significant risk of reduction (de-bromination) if the nucleophile is highly soft/polarizable.
Figure 1: Divergent reaction pathways. The chloro-derivative avoids the reduction pathway (red), ensuring cleaner conversion for soft nucleophiles.
Experimental Protocols
Synthesis of 3-(2-Chloroacetyl)indole
The chloro-derivative is synthesized via Friedel-Crafts acylation without a catalyst, leveraging the high nucleophilicity of the indole C3 position.
Reagents: Indole (1.0 eq), Chloroacetyl chloride (1.2 eq), Pyridine (1.5 eq), Toluene or DCM.
-
Dissolution: Dissolve indole (10 mmol) in anhydrous toluene (50 mL) under nitrogen.
-
Addition: Add pyridine (15 mmol) followed by the dropwise addition of chloroacetyl chloride (12 mmol) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. A precipitate (pyridinium salt) will form.
-
Workup: Quench with cold water. Extract with ethyl acetate. Wash organic layer with 1N HCl (to remove pyridine), saturated
, and brine. -
Purification: Recrystallize from ethanol/water or purify via silica flash chromatography (Hexane/EtOAc).
-
Yield: Typically 70–85%.
-
Appearance: White to pale yellow solid.
-
Synthesis of 3-(2-Bromoacetyl)indole
Direct acylation with bromoacetyl chloride is possible but prone to darkening/decomposition. A milder approach involves bromination of 3-acetylindole.
Method A: Direct Acylation (Fastest) Similar to the chloro-protocol, but perform at -10°C and limit reaction time to <3 hours to prevent polymerization. Use bromoacetyl bromide .
Method B: Bromination of 3-Acetylindole (Higher Purity)
-
Dissolution: Dissolve 3-acetylindole (10 mmol) in THF (40 mL).
-
Bromination: Add phenyltrimethylammonium tribromide (PTAB) (1.0 eq) or
in refluxing EtOAc/CHCl3. -
Workup: Filter off solids, wash with water, and recrystallize immediately.
-
Note: Store at -20°C under argon. This compound is a lachrymator and skin irritant.
-
General Nucleophilic Substitution Protocol ( )
Target: Synthesis of a tryptamine precursor or covalent probe.
-
Setup: Charge a flask with 3-(2-chloroacetyl)indole (1.0 eq) and
(2.0 eq) in DMF or Acetone.-
Optimization: If using the chloro derivative with a weak nucleophile (e.g., secondary amine), add NaI (0.1 eq) as a catalyst (Finkelstein condition) to generate the transient iodo-species in situ.
-
-
Nucleophile Addition: Add the amine/thiol (1.1 eq).
-
Conditions:
-
Chloro: Heat to 60–80°C for 4–12 hours.
-
Bromo: Stir at RT for 1–3 hours.
-
-
Monitoring: Monitor by TLC or LCMS. The bromo-derivative will disappear rapidly; the chloro-derivative requires heating.
Decision Matrix: When to Use Which?
The following decision tree guides the selection process based on the nucleophile type and desired outcome.
Figure 2: Selection logic for haloacetyl indole derivatives.
Comparative Data Summary
| Parameter | 3-(2-Chloroacetyl)indole | 3-(2-Bromoacetyl)indole |
| CAS Number | 28755-03-5 | 14618-39-4 |
| Stability (Solid State) | High (Years at RT) | Low (Decomposes/Darkens >1 month at RT) |
| Reaction Temp ( | 60°C – 100°C | 0°C – 25°C |
| Hydrolysis Risk | Low | High (Avoid aqueous base) |
| Primary Application | Covalent inhibitors (Cys targeting), Stable libraries | Rapid synthesis, Heterocycle formation |
Applications in Drug Discovery[1][2][3]
Covalent Kinase Inhibitors
3-(2-chloroacetyl)indole (3-CAI) is a validated scaffold for targeting non-catalytic cysteines in kinases (e.g., AKT1/2). The lower reactivity of the chloro-warhead is advantageous here; it resists non-specific reaction with glutathione (GSH) in the cell but reacts specifically when positioned near the target cysteine by the indole scaffold's binding affinity.
-
Reference: 3-CAI inhibits AKT1/2 allosterically by binding to the PH domain-kinase domain interface.
Synthesis of Pyrazino[1,2-a]indoles
Reaction of 3-(2-bromoacetyl)indole with ethylenediamine or amino acids leads to rapid cyclization to form pyrazino-indoles. The bromo-derivative is preferred here to ensure the intramolecular cyclization outcompetes intermolecular polymerization.
References
-
Synthesis and Reactions of 3-Haloacylindoles. Source: Bergman, J., et al. Tetrahedron (1990). Context: Establishes the fundamental stability and synthesis protocols for chloro vs bromo derivatives. (Generalized link to journal archives)
-
3-Chloroacetyl Indole (3CAI) as a Novel Allosteric AKT Inhibitor. Source: Kim, D.J., et al. Cancer Prevention Research (2011).[1] Context: Validates the use of the chloro-derivative for biological applications requiring stability in cellular media.
-
Nucleophilic Substitution vs.
-Halo Ketones. Source: Bordwell, F.G., et al. Journal of the American Chemical Society. Context: Mechanistic grounding for the reduction side-reactions observed with bromo/iodo derivatives. -
Reactions of 3-Halogenated 2-CF3-Indoles. Source:Molecules (2022). Context: Comparative reactivity data showing chloroindoles require stronger nucleophiles compared to bromo/iodo analogs.
Sources
Comparative Guide: Regioselective Acylation of 1-Ethyl-1H-indole vs. 1H-Indole
Topic: Regioselectivity in the acylation of 1-ethyl-1H-indole vs 1H-indole Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide analyzes the regiochemical divergence in the acylation of 1H-indole (unsubstituted nitrogen) and 1-ethyl-1H-indole (N-alkylated). While both substrates share a strong intrinsic nucleophilicity at the C3 position under standard Electrophilic Aromatic Substitution (EAS) conditions, the presence of the N-ethyl group fundamentally alters the accessible reaction pathways.
-
1H-Indole: Predominantly yields C3-acyl products under EAS. However, the acidic N-H proton allows for competing N-acylation and requires protection strategies or specific "green" catalysts to ensure high C3 selectivity.
-
1-Ethyl-1H-indole: Yields C3-acyl products under EAS with higher efficiency due to the absence of N-acylation side reactions. Crucially, the N-ethyl group enables C2-selective acylation via a lithiation-quench protocol (Directed Ortho Metalation), a pathway inaccessible to free indole without prior N-protection.
Part 1: Mechanistic Foundations & Electronic Control
Electrophilic Aromatic Substitution (EAS)
Under standard Friedel-Crafts or Vilsmeier-Haack conditions, the regioselectivity is governed by the stability of the sigma-complex intermediate.
-
C3 Preference: Attack at C3 preserves the aromaticity of the benzene ring in the cationic intermediate (iminium ion). Attack at C2 disrupts the benzene aromaticity, making the C3-intermediate significantly lower in energy (approx. 10^13 times more reactive than benzene).
-
Impact of N-Ethyl Group: The ethyl group exerts a weak inductive electron-donating effect (+I), slightly increasing the electron density of the pyrrole ring compared to free indole. More importantly, it acts as a steric and chemical block, preventing electrophilic attack at the nitrogen.
Lithiation (The Divergence Point)
The reactivity diverges sharply when strong bases (e.g., n-BuLi) are employed.
-
1H-Indole: The N-H proton (pKa ~17) is the most acidic site. Treatment with n-BuLi results in N-lithiation (indolyl anion). The resulting anion is an ambident nucleophile but typically reacts at Nitrogen (hard electrophiles) or C3 (soft electrophiles), rarely C2.
-
1-Ethyl-1H-indole: Lacking an acidic N-H, the most acidic proton becomes C2-H (pKa ~38). The N-ethyl nitrogen lone pair can coordinate with lithium (especially in the presence of TMEDA), directing deprotonation to the C2 position. This C2-lithio species can then be quenched with an acyl chloride to yield the C2-acyl indole .
Pathway Visualization
Caption: Divergent reaction pathways for Indole vs. N-Ethylindole under EAS and Lithiation conditions.
Part 2: Comparative Performance Data
The following table summarizes the expected outcomes when subjecting both substrates to standard acylation protocols.
| Feature | 1H-Indole | 1-Ethyl-1H-indole |
| Friedel-Crafts Regioselectivity | C3 (>90%) | C3 (>98%) |
| Vilsmeier-Haack Regioselectivity | C3 (Exclusive) | C3 (Exclusive) |
| Side Reactions (EAS) | N-acylation, Dimerization | Minimal (No N-acylation possible) |
| Lithiation Site | N (forms N-Li) | C2 (forms C2-Li) |
| Direct C2 Acylation Feasibility | Low (requires blocking C3 or N-directing group) | High (via Lithiation-Quench) |
| Atom Economy | Lower (due to N-protection/deprotection steps often needed) | Higher (Direct functionalization) |
Part 3: Experimental Protocols
Protocol A: C3-Selective Acylation (Friedel-Crafts)
Applicable to both substrates, but 1-ethylindole provides cleaner crude mixtures.
Reagents:
-
Substrate: 1.0 equiv (Indole or 1-Ethylindole)
-
Acylating Agent: 1.2 equiv Acyl Chloride (e.g., Acetyl Chloride)
-
Catalyst: 1.2 equiv Lewis Acid (AlCl3 or Et2AlCl)
-
Solvent: CH2Cl2 (Anhydrous)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 1.2 equiv of AlCl3 and suspend in anhydrous CH2Cl2 at 0°C.
-
Activation: Dropwise add 1.2 equiv of Acetyl Chloride. Stir for 15 min to form the acylium complex.
-
Addition: Dropwise add a solution of 1.0 equiv of 1-ethyl-1H-indole (or indole) in CH2Cl2 over 20 minutes.
-
Note: For 1H-indole, add slowly to prevent N-acylation; the Lewis acid often coordinates to N first, protecting it transiently, but excess base must be avoided.
-
-
Reaction: Warm to room temperature and stir for 2-4 hours. Monitor by TLC (Indoles usually stain red/purple with Vanillin).
-
Quench: Pour mixture over ice/water. Extract with CH2Cl2.[1]
-
Purification: Wash organic layer with NaHCO3 (sat.) and Brine. Dry over Na2SO4.[1] Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
Expected Yield:
-
1-Ethyl-1H-indole: 85-95% (C3-product)
-
1H-Indole: 65-80% (C3-product; loss due to oligomerization/N-acylation)
Protocol B: C2-Selective Acylation (Lithiation-Quench)
Specific to 1-Ethyl-1H-indole. Fails for 1H-indole (results in N-acylation).
Reagents:
-
Substrate: 1.0 equiv 1-Ethyl-1H-indole
-
Base: 1.1 equiv n-Butyllithium (n-BuLi, 1.6M in hexanes)
-
Additive: 1.1 equiv TMEDA (Tetramethylethylenediamine) - Critical for breaking BuLi aggregates and directing C2 lithiation.
-
Electrophile: 1.2 equiv Acyl Chloride (or Anhydride)
-
Solvent: THF (Anhydrous)
Procedure:
-
Lithiation: In a flame-dried Schlenk flask under Argon, dissolve 1-ethylindole (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF. Cool to -78°C .
-
Deprotonation: Dropwise add n-BuLi (1.1 equiv) over 15 minutes.
-
Incubation: Stir at -78°C for 30 minutes, then warm to 0°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 2-lithio-1-ethylindole species.
-
Quench: Cool back to -78°C. Rapidly add the Acyl Chloride (1.2 equiv) dissolved in THF.
-
Workup: Allow to warm to RT. Quench with saturated NH4Cl. Extract with Et2O.[2]
-
Outcome: The product will be predominantly 2-acyl-1-ethylindole .
Validation Check:
-
If you use 1H-indole in this protocol, n-BuLi will deprotonate the Nitrogen. Subsequent addition of Acyl Chloride will yield N-acyl indole (1-acetylindole), not the C2 product.
Part 4: C3 Selectivity Mechanism (Graphviz)
The following diagram illustrates why C3 is the thermodynamic and kinetic preference for EAS, regardless of the N-substituent.
Caption: Resonance stability analysis showing preservation of benzene aromaticity during C3 attack.
References
-
Friedel-Crafts Acylation of Indoles
-
Ottoni, O., et al. "Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively."[2] Organic Letters2001 , 3(7), 1005-1007.
-
- Sundberg, R. J., & Russell, H. F. "Syntheses with N-protected 2-lithioindoles." Journal of Organic Chemistry1973, 38(19), 3324–3330.
-
Vilsmeier-Haack Formylation
-
Green Catalysis for C3 Acylation
- Zhang, Z., et al. "A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles." Molecules2015, 20(11), 19606-19619.
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
Safety Operating Guide
High-Precision Disposal Guide: 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone
Part 1: Executive Hazard & Regulatory Profile
The Dual-Threat Classification
2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone (CAS: 13523-27-8) presents a unique challenge in laboratory management because it poses a dual threat :
-
Chemical Hazard: It is an
-haloketone . This functional group renders the molecule a potent alkylating agent (lachrymator) and corrosive. It attacks nucleophilic residues in biological tissue (DNA, proteins), causing severe skin burns and eye damage. -
Regulatory Liability: It is a structural immediate precursor to synthetic cannabinoids (specifically the JWH-series, such as JWH-018). In many jurisdictions, including under U.S. Federal Analog Act interpretations, improper disposal can be construed as diversion. Destruction must be total and irreversible.
Physicochemical Data Table
| Property | Value | Operational Implication |
| State | Solid (Crystalline) | Dust inhalation risk; requires localized exhaust. |
| Solubility | Low (Water); High (Organic Solvents) | Do not attempt aqueous dilution for disposal. |
| Reactivity | High (Electrophile) | Reacts violently with strong oxidizers and bases. |
| Toxicity | Corrosive / Acute Tox. | Full PPE (Tyvek, Nitrile/Neoprene double-glove) required. |
Part 2: Primary Disposal Protocol (Bulk Inventory)
Core Directive: Do NOT attempt to chemically neutralize bulk quantities (>1 g) in the laboratory. The risk of incomplete reaction, exothermic runaway, or generating toxic byproducts is too high.
The only acceptable method for bulk disposal is High-Temperature Incineration via a licensed hazardous waste contractor.
Step-by-Step Chain of Custody
-
Segregation: Isolate the material in a wide-mouth high-density polyethylene (HDPE) or glass jar. Do not use metal containers, as the corrosive nature of the
-chloro ketone can compromise integrity. -
Labeling: Label clearly as:
-
Chemical Name: this compound
-
Hazard Class: Corrosive (8), Toxic (6.1)
-
Note: "Halogenated Organic Waste - High BTU"
-
-
Documentation: If your facility operates under DEA or specific controlled substance licenses, log the mass to 0.01g precision before sealing.
-
Transfer: Hand off directly to your EHS (Environmental Health & Safety) officer. Ensure the waste manifest explicitly states "Incineration" as the disposal code (often code D001 or D003 depending on specific mixtures, but typically U-listed equivalent protocols apply for toxic precursors).
Part 3: Operational Deactivation (Spills & Residue)
Scope: This protocol is strictly for cleaning contaminated glassware , neutralizing minor spills (<500 mg) , or decontaminating surfaces .
The "Soft Nucleophile" Strategy
Avoid strong hydroxide bases (like NaOH), which can cause polymerization or unpredictable rearrangements. Instead, use a soft nucleophile like Sodium Thiosulfate (
Deactivation Reagent Preparation
-
Solution A: 10% w/v Sodium Thiosulfate in water.
-
Solvent B: Acetone or Ethanol (to solubilize the indole derivative).
Decontamination Workflow
-
Dissolution: If the residue is solid, dissolve it in a minimal amount of Acetone (Solvent B). The
-haloketone must be in solution to react. -
Reaction: Add an excess (5:1 molar ratio) of Solution A (Thiosulfate) to the acetone mixture.
-
Agitation: Stir or swirl for at least 30 minutes. The solution may become slightly cloudy or change color as the Bunte salt forms.
-
Verification: Check pH. If highly acidic (due to HCl generation), buffer with Sodium Bicarbonate.
-
Final Cleanup: The resulting mixture is now chemically deactivated but still chemical waste. Collect in a "Non-Halogenated Aqueous Waste" container (since the halogen is now ionic chloride).
Part 4: Mechanism & Visualization
Chemical Mechanism of Deactivation
The safety of the thiosulfate method relies on Nucleophilic Substitution (
Reaction:
Operational Decision Logic (DOT Diagram)
Caption: Operational decision tree distinguishing between bulk inventory disposal (Incineration) and laboratory decontamination (Thiosulfate Neutralization).
Part 5: References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11333777, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]
-
U.S. Drug Enforcement Administration (DEA). List of Scheduled Chemicals and Precursors (Orange Book). Retrieved from [Link]
A Guide to the Safe Handling of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone: A Risk-Based Approach
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone. Given the absence of a specific Safety Data Sheet (SDS) for this compound at the time of writing, this document synthesizes information from structurally related molecules to offer a robust framework for safe handling, spill management, and disposal. The core principle of this guide is to empower laboratory personnel to conduct a thorough risk assessment before commencing any work.
Hazard Identification and Risk Assessment: An Imperative First Step
A comprehensive risk assessment is mandatory before handling this compound. This assessment should consider the quantity of material being used, the nature of the experimental procedures, and the potential for aerosol generation or dust formation.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Best Practices |
| Eyes and Face | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. A full-face shield is recommended when handling larger quantities or when there is a risk of splashing.[2][3] | Protects against accidental splashes and airborne particles. |
| Skin and Body | A flame-resistant lab coat, fully buttoned, is required.[4] Consider a chemical-resistant apron for added protection during procedures with a high risk of splashing. Full-length pants and closed-toe shoes are mandatory.[5] | Prevents skin contact with the compound. |
| Hands | Double gloving with nitrile gloves is recommended.[6] For prolonged handling or when dealing with solutions, consider using a more robust glove material like butyl rubber or Viton™.[7] | Provides a barrier against skin absorption. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.[8] |
| Respiratory | A NIOSH-approved respirator may be necessary if engineering controls are insufficient to control airborne concentrations or if there is a risk of aerosol generation. The type of respirator should be determined by a formal risk assessment.[2][4] | Protects against inhalation of dust or aerosols. |
Engineering Controls: Creating a Safe Workspace
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][9] The fume hood should have a demonstrated and documented face velocity suitable for handling potent compounds. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Safe Handling Procedures: A Step-by-Step Approach
-
Preparation : Before handling the compound, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.
-
Weighing : If handling the solid, weigh the required amount in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during dissolution.
-
Post-Handling : After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.[10][11]
Spill and Emergency Procedures: Preparedness is Key
In Case of a Spill:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area : Restrict access to the spill area.[5]
-
Assess the Spill : From a safe distance, assess the extent of the spill and refer to the SDS for any specific cleanup instructions for similar compounds.
-
Cleanup : Wearing appropriate PPE, cover the spill with an absorbent material.[12] Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate : Decontaminate the spill area thoroughly.
In Case of Personal Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[9][13]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][13]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Waste Disposal: Responsible Management
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[9][10] Follow all local, state, and federal regulations for hazardous waste disposal.
Storage Requirements
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][13]
Safe Handling Workflow
Caption: A visual workflow for the safe handling of this compound.
References
- 2-CHLORO-1-(1H-INDOL-3-YL)-2-PHENYL-ETHANONE Safety Data Sheets - Echemi. (n.d.).
- PRODUCT AND COMPANY IDENTIFICATION SECTION 2: INGREDIENTS SECTION 3: HAZARDS IDENTIFICATIO. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY DATA SHEET - Fisher Scientific. (2011, December 15).
- 2-Chloro-1-(2-methyl-1H-indol-3-yl)-ethanone - Fluorochem. (n.d.).
- SAFETY DATA SHEET - CymitQuimica. (2023, October 11).
- SAFETY DATA SHEET - Evonik. (2025, September 4).
- Personal Protective Equipment (PPE). (n.d.).
- SAFETY DATA SHEET - Merck Millipore. (n.d.).
- MATERIAL SAFETY DATA SHEET - Greenbook.net. (2008, October 12).
- 28755-03-5|2-Chloro-1-(1H-indol-3-yl)ethanone - BLDpharm. (n.d.).
- 1-(2-Chloro-1H-indol-3-yl)-ethanone Safety Data Sheets - Echemi. (n.d.).
- Common Personal Protective Equipment - Environmental Health & Safety. (2024, August 4).
- 2-(2-Chlorophenyl)-1-(1H-indol-3-yl)ethanone - Cayman Chemical. (n.d.).
- 2-chloro-1-(1H-indol-3-yl)ethanone | CymitQuimica. (n.d.).
- Western Carolina University Standard Operating Procedure for the use of 2-Chloroethanol. (n.d.).
- Handling Radioactive Materials Safely | Office of Environmental Health and Safety. (n.d.).
- 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride - Synquest Labs. (n.d.).
- Personal Protective Equipment PPE for Nuclear Chemical And Biological Incidents. (2016, January 4).
- CAS 28755-03-5: 2-chloro-1-(1H-indol-3-yl)ethanone - CymitQuimica. (n.d.).
Sources
- 1. CAS 28755-03-5: 2-chloro-1-(1H-indol-3-yl)ethanone [cymitquimica.com]
- 2. epa.gov [epa.gov]
- 3. safety.rochester.edu [safety.rochester.edu]
- 4. echemi.com [echemi.com]
- 5. wcu.edu [wcu.edu]
- 6. Personal Protective Equipment PPE for Nuclear Chemical And Biological Incidents [readymaderesources.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. images.thdstatic.com [images.thdstatic.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. msds.evonik.com [msds.evonik.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
